XX-650-23
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H12N2O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2/c19-11-12-5-7-15(8-6-12)20-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-10,21H,(H,20,22) |
InChI Key |
DRBIYQSSEMTUJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XX-650-23; XX 650 23; XX65023; |
Origin of Product |
United States |
Foundational & Exploratory
XX-650-23 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of XX-650-23
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule inhibitor that potently targets the cAMP Response Element Binding protein (CREB), a transcription factor implicated in the pathogenesis of several malignancies, including Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Core Mechanism of Action: Disruption of the CREB-CBP Interaction
The primary mechanism of action of this compound is the inhibition of the crucial protein-protein interaction between CREB and its transcriptional coactivator, CREB Binding Protein (CBP)[1][2]. CREB-mediated gene transcription is essential for the proliferation and survival of certain cancer cells. This process is initiated by the phosphorylation of CREB at Serine 133, which facilitates its binding to the KIX domain of CBP. This interaction is a critical step for the recruitment of the transcriptional machinery and subsequent gene expression.
This compound functions as a competitive inhibitor, binding to a key region on the KIX domain of CBP, thereby preventing its association with phosphorylated CREB[1]. This disruption effectively blocks CREB-dependent gene expression, leading to downstream anti-neoplastic effects.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound
| Assay Type | Metric | Value | Cell Line/System | Reference |
| CREB-CBP Interaction | IC₅₀ | 3.20 ± 0.43 µM | Split Renilla Luciferase Complementation Assay | [1] |
| CREB-driven Luciferase Activity | IC₅₀ | ~1 µM | KG-1 AML Cells | [1] |
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | IC₅₀ (48 hours) | Reference |
| HL-60 | 870 nM | [2] |
| KG-1 | 910 nM | [2] |
| MOLM-13 | 2.0 µM | [2] |
| MV-4-11 | 2.3 µM | [2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
CREB-CBP Interaction Assay (Split Renilla Luciferase Complementation)
This assay quantifies the interaction between CREB and CBP in living cells.
Principle: The N-terminal and C-terminal fragments of Renilla luciferase are fused to CREB and CBP, respectively. When CREB and CBP interact, the luciferase fragments are brought into proximity, reconstituting a functional enzyme that produces a measurable luminescent signal.
Protocol:
-
Vector Construction: Clone the coding sequences of human CREB and the KIX domain of human CBP into vectors containing the N-terminal (N-Rluc) and C-terminal (C-Rluc) fragments of Renilla luciferase, respectively.
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with the N-Rluc-CREB and C-Rluc-CBP constructs using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Luciferase Assay: After a 24-hour incubation with the compound, lyse the cells and measure the reconstituted Renilla luciferase activity using a luminometer and a suitable luciferase substrate.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Firefly luciferase) to account for transfection efficiency. Calculate the IC₅₀ value by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed AML cell lines (HL-60, KG-1, MOLM-13, MV-4-11) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat AML cells with this compound (e.g., 2 µM) for 72 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
Principle: A fluorescent dye that stoichiometrically binds to DNA is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Treatment: Treat AML cells with this compound for a specified period (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Rehydrate the cells in PBS, and then stain with a solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA-bound dye.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow Visualization
The following diagrams illustrate the workflows for the key experimental procedures.
CREB-CBP Interaction Assay Workflow
Caption: Workflow for the CREB-CBP interaction assay.
Cell Viability (MTT) Assay Workflow
Caption: Workflow for the cell viability (MTT) assay.
Conclusion
This compound is a potent and specific inhibitor of the CREB-CBP interaction, representing a promising therapeutic strategy for malignancies dependent on CREB signaling, such as AML. Its mechanism of action, characterized by the disruption of a key transcriptional coactivator complex, leads to the induction of apoptosis and cell cycle arrest in cancer cells. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other molecules targeting this critical oncogenic pathway.
References
XX-650-23: A Technical Whitepaper on the Discovery and Development of a Novel CREB Inhibitor for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of XX-650-23, a potent small-molecule inhibitor of the CREB-CBP interaction. This compound has demonstrated significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML), a hematologic malignancy with a poor prognosis. This whitepaper details the quantitative data from key experiments, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Acute Myeloid Leukemia (AML) is characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The transcription factor cAMP response element-binding protein (CREB) is frequently overexpressed in AML and plays a crucial role in leukemogenesis by promoting cell proliferation, survival, and differentiation arrest. The interaction of CREB with its coactivator, CREB-binding protein (CBP), is essential for its transcriptional activity. Therefore, inhibiting the CREB-CBP interaction presents a promising therapeutic strategy for AML. This compound, identified as N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide, is a novel small molecule designed to disrupt this critical protein-protein interaction.
Discovery and Lead Optimization
While the specific details of the initial screening and lead optimization campaign that led to the identification of this compound are not extensively documented in publicly available literature, the development of potent CREB-CBP interaction inhibitors has been an area of active research. The general approach likely involved high-throughput screening of chemical libraries to identify initial hits, followed by medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. The naphthamide scaffold present in this compound is a common motif in inhibitors of protein-protein interactions.
Chemical Information:
| Property | Value |
| IUPAC Name | N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide[1] |
| Molecular Formula | C18H12N2O2[1] |
| Molecular Weight | 288.30 g/mol |
| CAS Number | 117739-40-9 |
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP. This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of CREB target genes, which are critical for the survival and proliferation of AML cells. Downstream effects of this inhibition include the induction of apoptosis and cell cycle arrest.[2][3]
Signaling Pathway
The following diagram illustrates the targeted CREB signaling pathway in AML and the inhibitory action of this compound.
Caption: CREB signaling pathway in AML and the inhibitory effect of this compound.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a panel of human AML cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | IC50 (nM) |
| HL-60 | 870[2] |
| KG-1 | 910[2] |
| MOLM-13 | 2000[2] |
| MV-4-11 | 2300[2] |
In Vivo Efficacy
In a preclinical AML mouse model using immunodeficient NSG mice, this compound demonstrated the ability to extend survival without observable toxicity.
| Animal Model | Dosing | Outcome |
| AML Mouse Model (NSG) | 2.3 mg/kg (intravenous) | Extended survival with no toxicity[4] |
Experimental Protocols
Synthesis of this compound (N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide)
A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently published. However, based on the synthesis of structurally related naphthamides, a plausible synthetic route would involve the amidation reaction between 3-hydroxy-2-naphthoic acid and 4-aminobenzonitrile. This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species such as an acyl chloride.
Plausible Synthetic Workflow:
Caption: Plausible synthetic workflow for this compound.
CREB-CBP Interaction Assay (Split Renilla Luciferase Complementation)
This assay is used to quantify the inhibitory effect of this compound on the interaction between CREB and CBP.
-
Constructs: Prepare expression vectors encoding two fusion proteins: one with the N-terminal fragment of Renilla luciferase fused to the KIX domain of CBP, and the other with the C-terminal fragment of Renilla luciferase fused to the KID of CREB.
-
Transfection: Co-transfect mammalian cells (e.g., HEK293T) with both expression vectors.
-
Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luminescence Measurement: After an appropriate incubation period, lyse the cells and measure the reconstituted Renilla luciferase activity using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of this compound indicates inhibition of the CREB-CBP interaction. Calculate the IC50 value from the dose-response curve.
Cell Viability Assay
-
Cell Seeding: Seed AML cell lines (e.g., HL-60, KG-1) in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours).
-
Reagent Addition: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well.
-
Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat AML cells with this compound at a relevant concentration (e.g., 2 µM) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining:
-
For Apoptosis: Stain cells with Annexin V-FITC and propidium iodide (PI).
-
For Cell Cycle: Treat cells with RNase A and stain with PI.
-
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis:
-
Apoptosis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow for In Vitro Characterization:
Caption: Workflow for in vitro characterization of this compound in AML cells.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic (ADME) and toxicology data for this compound are not yet publicly available. However, initial in vivo studies in a mouse model of AML indicated that the compound was well-tolerated at a therapeutic dose of 2.3 mg/kg administered intravenously, with no pronounced toxicity observed.[4] Comprehensive preclinical toxicology studies, including dose-range finding, repeat-dose toxicity, and safety pharmacology studies, would be required to support further clinical development. The pharmacokinetic properties of naphthamide derivatives can vary significantly based on their specific substitutions, influencing their absorption, distribution, metabolism, and excretion.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of AML. Its mechanism of action, targeting the critical CREB-CBP interaction, provides a clear rationale for its anti-leukemic activity. The potent in vitro cytotoxicity against AML cell lines and the in vivo efficacy in a mouse model warrant further investigation. Future studies should focus on a detailed characterization of its pharmacokinetic and toxicology profile, optimization of its formulation and delivery, and evaluation in a broader range of preclinical AML models, including patient-derived xenografts. These efforts will be crucial in determining the potential of this compound for clinical development as a novel targeted therapy for AML.
References
XX-650-23: A Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the target binding profile and selectivity of the small molecule inhibitor XX-650-23, also known in scientific literature as 666-15. The compound is a potent inhibitor of cAMP-response element binding protein (CREB)-mediated gene transcription and is under investigation for its therapeutic potential in oncology, particularly in Acute Myeloid Leukemia (AML).
Core Mechanism and Target Engagement
This compound acts as a potent inhibitor of gene transcription mediated by the nuclear transcription factor CREB.[1][2][3] Its primary activity is the suppression of CREB's transcriptional activation function, which is often overactive in various cancer types, including breast cancer and AML.[1][2][4][5]
Initial hypotheses suggested that the compound might function by directly disrupting the protein-protein interaction (PPI) between CREB and its essential coactivator, CREB-binding protein (CBP).[5] However, experimental data indicates that this compound is a weak inhibitor of the CREB-CBP interaction, suggesting its mechanism of action is likely independent of direct binding interference and may involve modulation of upstream components in the CREB activation pathway.[1]
Signaling Pathway
The canonical CREB activation pathway involves phosphorylation at the Ser133 residue by various kinases (e.g., PKA, MAPK, Akt). This phosphorylation event promotes the recruitment of the coactivator CBP, which in turn initiates the transcription of CREB target genes involved in cell proliferation, survival, and differentiation. This compound intervenes in this process, leading to the downregulation of these target genes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling XX-650-23: A Technical Deep Dive into the Disruption of the CBP-CREB Interaction for Acute Myeloid Leukemia Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant activation of the cAMP Response Element Binding Protein (CREB), a pivotal transcription factor in cellular signaling, is a well-documented driver in the pathogenesis of Acute Myeloid Leukemia (AML). The interaction of CREB with its essential coactivator, the CREB-binding protein (CBP), is critical for the transcription of downstream target genes that promote leukemic cell proliferation and survival. This whitepaper provides a comprehensive technical overview of XX-650-23, a novel small molecule inhibitor designed to specifically disrupt the CBP-CREB interaction. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: Targeting the CBP-CREB Axis in AML
CREB is overexpressed in a majority of AML patients, correlating with a poorer prognosis.[1] This transcription factor's activity is dependent on its interaction with the KIX domain of the coactivator CBP. This interaction facilitates the recruitment of the transcriptional machinery to CREB target genes, ultimately driving leukemogenesis. The development of small molecules that can effectively and selectively disrupt this protein-protein interaction presents a promising therapeutic strategy for AML. This compound has emerged as a potent and specific inhibitor of the CBP-CREB interaction, demonstrating significant anti-leukemic activity in preclinical models.[1][2]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (nM) after 48h | IC50 (nM) after 72h | Key Characteristics |
| HL-60 | 870 | ~700-2000 | Myeloblastic |
| KG-1 | 910 | ~700-2000 | Myeloblastic |
| MOLM-13 | 2000 | ~700-2000 | Myelomonocytic, FLT3-ITD |
| MV-4-11 | 2300 | ~700-2000 | Myelomonocytic, FLT3-ITD |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Mouse Model | Treatment Regimen | Outcome | Toxicity |
| Xenograft NOD-SCID IL-2Rgamma null (NSG) | 10-20 mg/kg, IP, once daily for 28 days | Significant inhibition of tumor growth | No observed weight loss or hematologic, renal, hepatic, or cardiac toxicity |
| Cell line- and patient-derived xenograft mice | Not specified | Significantly increased survival | No toxicity to normal hematopoietic cells or animals |
Signaling Pathways and Mechanism of Action
This compound functions by competitively binding to the KIX domain of CBP, thereby preventing its interaction with phosphorylated CREB (pCREB). This disruption inhibits the transcription of CREB target genes involved in cell cycle progression and apoptosis.
Caption: CBP-CREB signaling and this compound inhibition.
Detailed Experimental Protocols
Split Renilla Luciferase Complementation Assay for CBP-CREB Interaction
This assay quantitatively measures the disruption of the CBP-CREB protein-protein interaction in live cells.
Principle: The N-terminal and C-terminal fragments of Renilla luciferase are fused to CREB and CBP, respectively. Interaction between CREB and CBP brings the luciferase fragments into proximity, reconstituting enzyme activity and generating a measurable luminescent signal. This compound will disrupt this interaction, leading to a decrease in luminescence.
Protocol:
-
Vector Construction: Clone the coding sequences of human CREB and the KIX domain of human CBP into mammalian expression vectors containing the N-terminal (N-Rluc) and C-terminal (C-Rluc) fragments of Renilla luciferase, respectively.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with the CREB-N-Rluc and CBP-KIX-C-Rluc expression vectors using a suitable transfection reagent.
-
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Add the luciferase substrate (e.g., coelenterazine) to the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings to a co-transfected control reporter (e.g., Firefly luciferase) to account for variations in transfection efficiency and cell number. Calculate the IC50 value for this compound.
Caption: Split Luciferase Complementation Assay Workflow.
AML Cell Growth Inhibition Assay
This assay determines the concentration-dependent effect of this compound on the proliferation of AML cell lines.
Protocol:
-
Cell Seeding: Seed AML cell lines (HL-60, KG-1, MOLM-13, MV-4-11) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 pM to 10 µM) or DMSO as a control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression model.
Western Blot for Apoptosis and Histone Acetylation Markers
This method is used to detect changes in protein expression associated with apoptosis (cleaved caspase-3, cleaved PARP) and the inhibition of CBP's histone acetyltransferase (HAT) activity (H3K27 acetylation).
Protocol:
-
Cell Treatment and Lysis: Treat AML cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For histone analysis, perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, H3K27ac, and a loading control (e.g., β-actin or total H3).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Western Blot Experimental Workflow.
In Vivo AML Xenograft Model
This model assesses the anti-tumor efficacy and tolerability of this compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice, such as NOD-SCID IL-2Rgamma null (NSG) mice.
-
Cell Implantation: Inject human AML cell lines (e.g., MV-4-11) or patient-derived AML cells intravenously or subcutaneously into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for systemic models with luciferase-expressing cells).
-
Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 10-20 mg/kg) or vehicle control daily via intraperitoneal (IP) injection.
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight regularly.
-
Monitor for any signs of toxicity.
-
At the end of the study, harvest tumors and organs for further analysis (e.g., histology, western blot).
-
-
Survival Analysis: In survival studies, monitor the mice until they meet predefined humane endpoints. Analyze survival data using Kaplan-Meier curves.
Conclusion
This compound represents a promising, targeted therapeutic agent for the treatment of AML. Its mechanism of action, the disruption of the critical CBP-CREB interaction, leads to potent anti-leukemic effects, including the induction of apoptosis and inhibition of cell proliferation. The quantitative data from in vitro and in vivo studies demonstrate its efficacy and favorable safety profile. The detailed experimental protocols provided herein offer a robust framework for the further investigation and development of this compound and other inhibitors of this key oncogenic pathway.
References
The CREB Inhibitor XX-650-23: A Technical Overview for AML Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The transcription factor cAMP Response Element-Binding Protein (CREB) is frequently overexpressed in AML and is associated with a poorer prognosis, making it a compelling therapeutic target.[1][2][3] XX-650-23 is a novel small molecule inhibitor that disrupts the crucial interaction between CREB and its coactivator, CREB-Binding Protein (CBP).[1][4][5] This interference with the CREB-CBP complex leads to the downregulation of CREB target genes, subsequently inducing apoptosis and cell cycle arrest in AML cells. This technical guide provides a comprehensive overview of the available data on this compound and its role in AML research.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide |
| Synonyms | XX65023, XX 650 23 |
| CAS Number | 117739-40-9 |
| Molecular Formula | C18H12N2O2 |
| Molecular Weight | 288.31 g/mol |
| Solubility | DMSO |
Mechanism of Action
This compound functions by specifically inhibiting the protein-protein interaction between CREB and its essential coactivator, CBP.[1][4][5] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of CREB target genes involved in cell survival, proliferation, and differentiation. The inhibition of CREB-driven transcription in AML cells ultimately leads to programmed cell death (apoptosis) and a halt in the cell cycle.[1][5]
Quantitative Data
In Vitro Efficacy: Inhibition of AML Cell Growth
The potency of this compound has been evaluated against various human AML cell lines. The half-maximal inhibitory concentration (IC50) values, representing a 50% reduction in viable cell count after 48 hours of treatment, are summarized below.
| Cell Line | IC50 (µM) |
| HL-60 | 0.87 |
| KG-1 | 0.91 |
| MOLM-13 | 2.0 |
| MV-4-11 | 2.3 |
Data sourced from MedchemExpress and a primary research publication.[1][4]
In Vivo Efficacy: Survival Study in an AML Mouse Model
In a patient-derived xenograft (PDX) mouse model of AML, treatment with this compound demonstrated a significant extension in survival with no observable toxicity to normal hematopoietic cells or the animals.[1]
| Treatment Group | Dosing Regimen | Outcome |
| This compound | 2.3 mg/kg (intravenous injection) | Extended survival of AML mouse model |
| Vehicle Control | Not specified | Not specified |
Data sourced from TargetMol.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Cell Viability Assay
This protocol is used to determine the IC50 values of this compound in AML cell lines.
-
Cell Culture: Human AML cell lines (HL-60, KG-1, MOLM-13, MV-4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a specified density.
-
Treatment: Cells are treated with a serial dilution of this compound (ranging from 100 pM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay
This protocol is used to assess the induction of apoptosis in AML cells following treatment with this compound.
-
Cell Treatment: AML cells are treated with this compound (e.g., 2 µM) or DMSO for 72 hours.
-
Staining: Cells are harvested, washed, and stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's protocol.
-
Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V-positive cells are identified as apoptotic.
-
Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified and compared.
Western Blot Analysis
This protocol is used to detect changes in protein expression related to apoptosis and histone acetylation.
-
Cell Lysis: AML cells are treated with this compound (e.g., 5 µM) for 6 or 24 hours. Cells are then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, Mcl-1, bcl-2, H3K27ac, and a loading control like β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This protocol is used to identify the genomic binding sites of CREB and assess changes in histone acetylation.
-
Cross-linking and Chromatin Preparation: KG-1 cells are treated with this compound or DMSO. Cells are then cross-linked with formaldehyde, and chromatin is sheared into fragments.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for CREB or H3K27ac.
-
DNA Purification: The antibody-bound chromatin is pulled down, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the human genome, and peaks are called to identify regions of CREB binding or H3K27 acetylation. Differential binding analysis is performed between the treated and control samples.
Signaling Pathways
The primary signaling pathway affected by this compound is the CREB-mediated transcriptional pathway. By disrupting the CREB-CBP interaction, this compound leads to the downregulation of key survival proteins and cell cycle regulators.
Conclusion
This compound is a promising preclinical candidate for the treatment of AML. Its targeted mechanism of action, potent in vitro activity against AML cell lines, and in vivo efficacy with a favorable safety profile warrant further investigation. The detailed experimental protocols and understanding of its impact on signaling pathways provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of CREB inhibition in AML. Further studies are needed to elucidate the complete spectrum of its downstream effects and to advance this compound towards clinical evaluation.
References
- 1. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule screen for inhibitors of expression from canonical CREB response element-containing promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Novel Signaling Pathways for Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Targeted Therapeutics in Acute Myeloid Leukemia: An Embarrassment of Riches - PMC [pmc.ncbi.nlm.nih.gov]
The CREB Conundrum: A Technical Guide to XX-650-23, a Potent Inhibitor of CREB-Driven Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor cAMP response element-binding protein (CREB) is a critical regulator of gene expression involved in a myriad of cellular processes, from proliferation and survival to differentiation and synaptic plasticity. Its aberrant activation is a hallmark of various pathologies, including acute myeloid leukemia (AML) and other cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of XX-650-23, a potent small molecule inhibitor of CREB. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. Furthermore, this guide will feature visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound as a tool and potential therapeutic agent.
Introduction to CREB and Its Role in Gene Expression
The cAMP response element-binding protein (CREB) is a cellular transcription factor that modulates the expression of genes containing a cAMP response element (CRE) in their promoter region.[1] The activation of CREB is a convergence point for multiple signaling pathways, initiated by a diverse array of extracellular signals such as hormones, growth factors, and neurotransmitters.[2][3] Upon activation of cell surface receptors, a cascade of intracellular events leads to the activation of various protein kinases, including protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinases (CaMKs), and mitogen-activated protein kinases (MAPKs).[2][3] These kinases then phosphorylate CREB at a key serine residue (Ser133), a critical step for its activation.[2]
Phosphorylated CREB recruits the transcriptional coactivator CREB-binding protein (CBP) and its homolog p300.[4] This recruitment is essential for the initiation of transcription of CREB target genes, which are involved in critical cellular functions such as proliferation, survival, and differentiation.[5] Dysregulation of CREB activity, often characterized by its overexpression and constitutive phosphorylation, has been implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML), where it is associated with a poorer prognosis.[5] This has established CREB as a promising target for therapeutic intervention.
This compound: A Potent Inhibitor of the CREB-CBP Interaction
This compound is a small molecule inhibitor that has demonstrated potent activity against CREB.[6][7] Its mechanism of action lies in the direct disruption of the critical protein-protein interaction between CREB and its coactivator, CBP.[6][7] By blocking this interaction, this compound effectively prevents the recruitment of the transcriptional machinery to CREB target genes, thereby inhibiting their expression. This targeted inhibition of CREB-driven gene expression leads to downstream cellular effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[7]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, highlighting its potency and efficacy in various assays.
| Parameter | Value | Assay | Cell Line/System |
| IC50 | 3.20 ± 0.43 μM | Split Renilla Luciferase Complementation | Inhibition of CREB-CBP Interaction |
| IC50 | 870 nM | AML Cell Growth Inhibition | HL-60 |
| IC50 | 910 nM | AML Cell Growth Inhibition | KG-1 |
| IC50 | 2.0 μM | AML Cell Growth Inhibition | MOLM-13 |
| IC50 | 2.3 μM | AML Cell Growth Inhibition | MV-4-11 |
Table 1: In Vitro Potency of this compound
| Parameter | Value | Effect | Model System |
| Concentration | 5 μM | Specific decrease in H3K27 acetylation | AML Cells |
| Concentration | 2 μM | Induction of apoptosis via intrinsic pathway | AML Cells |
Table 2: Cellular Effects of this compound
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The CREB signaling pathway, illustrating multiple upstream activators and the inhibitory action of this compound on the pCREB-CBP interaction.
Caption: A generalized experimental workflow for the identification and characterization of CREB inhibitors like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Split Renilla Luciferase Complementation Assay for CREB-CBP Interaction
This assay quantitatively measures the disruption of the CREB-CBP interaction by this compound in living cells.
Materials:
-
HEK293T cells
-
Expression vectors for CREB fused to the N-terminal fragment of Renilla luciferase (CREB-NLuc) and CBP fused to the C-terminal fragment (CLuc-CBP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom plates
-
This compound stock solution (in DMSO)
-
Renilla luciferase assay substrate
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CREB-NLuc and CLuc-CBP expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation with Compound: Incubate the cells with the compound for a predetermined period (e.g., 4-6 hours).
-
Luminescence Measurement: Add the Renilla luciferase substrate to each well according to the manufacturer's instructions. Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the normalized values against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of AML cells, which is an indicator of cell viability.
Materials:
-
AML cell lines (e.g., HL-60, KG-1)
-
Cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a DMSO-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Caspase-3/7 Activity Assay
This assay measures the activation of executioner caspases-3 and -7, key mediators of apoptosis, in response to this compound treatment.
Materials:
-
AML cell lines
-
Cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay reagent (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed AML cells in a 96-well plate and treat with different concentrations of this compound for a desired time (e.g., 24 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luminescent signal to a DMSO control to determine the fold-increase in caspase-3/7 activity.
Conclusion
This compound represents a significant tool for researchers studying CREB-mediated gene expression and a promising lead compound for the development of novel therapeutics targeting CREB-dependent pathologies. Its well-defined mechanism of action, coupled with its potent in vitro activity, makes it an invaluable asset for dissecting the intricate roles of CREB in health and disease. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other potential CREB inhibitors. As our understanding of the CREB signaling network continues to expand, targeted inhibitors like this compound will be instrumental in translating this knowledge into tangible clinical benefits.
References
- 1. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The split luciferase complementation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
XX-650-23: A Potent CREB Inhibitor for Acute Myeloid Leukemia Research
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of XX-650-23, a small molecule inhibitor of the cAMP response element-binding protein (CREB). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CREB signaling pathway, particularly in the context of acute myeloid leukemia (AML).
Introduction
This compound is a potent and specific inhibitor of CREB, a transcription factor implicated in the pathogenesis of various cancers, including AML.[1][2] It functions by disrupting the crucial interaction between CREB and its coactivator, CREB-binding protein (CBP), thereby inhibiting the transcription of CREB target genes that promote cell survival and proliferation.[2][3] This targeted mechanism of action makes this compound a valuable tool for AML research and a promising candidate for further therapeutic development.[1][3]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H12N2O2 | [1][3][4][5] |
| Molecular Weight | 288.3 g/mol | [1][3][4] |
| CAS Number | 117739-40-9 | [3][4][5] |
| IUPAC Name | N-(4-Cyanophenyl)-3-hydroxy-2-naphthamide | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| Solubility | DMSO | [4] |
Mechanism of Action: CREB Signaling Pathway Inhibition
This compound exerts its biological effects by directly interfering with the CREB signaling pathway. In many cancer cells, including AML, this pathway is constitutively active, leading to uncontrolled cell growth and survival. This compound disrupts the binding of CREB to its coactivator CBP, a critical step for the transcriptional activation of downstream target genes. This inhibition leads to the downregulation of key survival proteins like Mcl-1 and Bcl-2, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[2][3]
Caption: Inhibition of the CREB signaling pathway by this compound.
Experimental Data
This compound has demonstrated significant cytotoxic effects against various AML cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | IC50 (µM) after 48 hours |
| HL-60 | 0.87 |
| KG-1 | 0.91 |
| MOLM-13 | 2.0 |
| MV-4-11 | 2.3 |
Data derived from in vitro studies as cited in reference[2].
Treatment with this compound leads to the induction of apoptosis and a notable decrease in the expression of key CREB target genes.
| Parameter | Observation at 2 µM after 72 hours |
| Apoptosis | Induction of apoptosis through the intrinsic pathway |
| Caspase-3 | Activation observed |
| Caspase-9 | Cleavage detected |
| Mcl-1 Expression | Downregulation |
| Bcl-2 Expression | Downregulation |
Data derived from in vitro studies as cited in reference[2].
Experimental Protocols
Objective: To determine the cytotoxic effect of this compound on AML cell lines.
Methodology:
-
AML cell lines (HL-60, KG-1, MOLM-13, MV-4-11) were seeded in 96-well plates.
-
Cells were treated with serial dilutions of this compound (ranging from 0.1 to 10 µM) or a vehicle control (DMSO).
-
After 48 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated by non-linear regression analysis.
References
Methodological & Application
Application Notes and Protocols: XX-650-23 in HL-60 and KG-1 Acute Myeloid Leukemia Cell Lines
For Research Use Only.
Introduction
XX-650-23 is a potent small molecule inhibitor of the cyclic AMP response element-binding protein (CREB). It functions by disrupting the critical interaction between CREB and its coactivator, CREB-binding protein (CBP). This disruption of the CREB-CBP complex leads to the downregulation of transcriptional programs essential for the survival and proliferation of certain cancer cells, including acute myeloid leukemia (AML). In AML, CREB is often overexpressed and associated with a poorer prognosis, making it a compelling therapeutic target. These application notes provide the half-maximal inhibitory concentration (IC50) values of this compound in two common AML cell lines, HL-60 and KG-1, along with a detailed protocol for determining these values.
Data Presentation
The potency of this compound was assessed by determining its IC50 in the human acute promyelocytic leukemia cell line HL-60 and the acute myelogenous leukemia cell line KG-1. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population after a specified exposure time.
| Cell Line | Description | Treatment Duration | IC50 (nM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 48 hours | 870 | [1] |
| KG-1 | Acute Myelogenous Leukemia | 48 hours | 910 | [1] |
Mechanism of Action: CREB-CBP Signaling Pathway
This compound exerts its anti-leukemic effects by targeting a key protein-protein interaction in the CREB signaling pathway. In normal and malignant cells, the transcription factor CREB, once activated (e.g., through phosphorylation), recruits the coactivator CBP. This recruitment is essential for the transcription of a wide range of target genes that promote cell survival, proliferation, and differentiation. The search results indicate that in acute lymphoblastic leukemia (ALL), CREB knockdown leads to the downregulation of genes involved in cell proliferation and the upregulation of genes that induce apoptosis.[1][2] Specifically, the suppression of CREB has been shown to decrease the expression of pro-survival proteins such as Bcl-2, Mcl-1, Bcl-xL, survivin, and XIAP.[3]
This compound directly interferes with the binding of CREB to CBP.[1] This disruption prevents the assembly of the transcriptional machinery at CREB-responsive genes, leading to a cascade of downstream effects. The inhibition of pro-survival gene transcription ultimately shifts the cellular balance towards apoptosis, leading to programmed cell death in susceptible cancer cells like HL-60 and KG-1. This targeted mechanism of action makes this compound a valuable tool for studying the role of CREB in AML and as a potential therapeutic agent.
Experimental Protocols
The following is a generalized protocol for determining the IC50 of this compound in suspension cell lines such as HL-60 and KG-1 using a common luminescence-based cell viability assay (e.g., CellTiter-Glo®). This protocol is a representative example and may require optimization based on specific laboratory conditions and equipment.
Materials:
-
HL-60 or KG-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well white, flat-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Seeding:
-
Culture HL-60 or KG-1 cells in T-75 flasks with complete medium, maintaining cell density according to standard protocols.
-
On the day of the experiment, harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete medium.
-
Seed 50 µL of the cell suspension into each well of a 96-well white, flat-bottom plate. Include wells for "cells only" (no compound) and "medium only" (background) controls.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to create a range of concentrations (e.g., from 10 µM to 1 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., ≤ 0.1%).
-
Add 50 µL of the diluted compound solutions to the appropriate wells of the 96-well plate containing the cells. For the vehicle control wells, add 50 µL of medium with the same final DMSO concentration.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average background luminescence (from "medium only" wells) from all other readings.
-
Normalize the data by expressing the luminescence of the compound-treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
References
- 1. Essential role for cyclic-AMP responsive element binding protein 1 (CREB) in the survival of acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. CREB knockdown inhibits growth and induces apoptosis in human pre-B acute lymphoblastic leukemia cells through inhibition of prosurvival signals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing XX-650-23 for the Induction and Measurement of Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for using XX-650-23, a potent and selective small molecule inhibitor of the anti-apoptotic protein Bcl-2, in various apoptosis assays. Detailed protocols, data interpretation guidelines, and visual representations of the mechanism and workflow are included to facilitate experimental design and execution.
Introduction to this compound and Apoptosis
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway. Anti-apoptotic members, such as Bcl-2 itself, prevent cell death by sequestering pro-apoptotic proteins like Bax and Bak.
This compound is a highly selective inhibitor of Bcl-2. By binding to the BH3-mimetic groove of Bcl-2, it displaces pro-apoptotic proteins, leading to the activation of Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Mechanism of Action of this compound
The mechanism of action of this compound is centered on the disruption of the Bcl-2/pro-apoptotic protein interaction.
Application Notes and Protocols: XX-650-23 for Acute Myeloid Leukemia (AML) Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] The transcription factor CREB (cAMP response element-binding protein) is often overexpressed in AML and contributes to leukemogenesis by promoting cell proliferation and survival. XX-650-23 is a potent, small-molecule inhibitor of CREB function.[3][4] It acts by specifically disrupting the critical protein-protein interaction between CREB and its coactivator, CREB-binding protein (CBP).[3][4] This inhibition leads to the downregulation of CREB target genes, resulting in cell cycle arrest, induction of apoptosis, and reduced AML cell growth, making this compound a valuable tool for preclinical AML research.[3][4]
Mechanism of Action
This compound exerts its anti-leukemic effects by blocking the CREB-CBP interaction. This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of key pro-survival and proliferation genes in AML cells.[3][4] Downstream effects include a specific decrease in histone H3K27 acetylation, downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, and activation of the intrinsic apoptosis pathway via caspase-9 and caspase-3 cleavage.[3]
Data and Performance
Chemical and Physical Properties
| Property | Value |
| Target | CREB/CBP Interaction |
| Purity | >98% |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (e.g., 80 mg/mL)[4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[4] |
In Vitro Biological Activity
The potency of this compound was evaluated against the CREB-CBP interaction and its anti-proliferative effects were measured in a panel of human AML cell lines.
Table 1: Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC₅₀ Value |
|---|---|---|
| Biochemical Assay | CREB-CBP Interaction | 3.20 ± 0.43 µM[4] |
| Cell Growth Inhibition (48h) | HL-60 | 870 nM[3] |
| KG-1 | 910 nM[3] | |
| MOLM-13 | 2.0 µM[3] |
| | MV-4-11 | 2.3 µM[3] |
In Vivo Efficacy
A preliminary in vivo study was conducted using a patient-derived AML xenograft model.
Table 2: In Vivo Efficacy in AML Mouse Model
| Model | Dosing | Observation | Result |
|---|
| NSG Mice with AML | 2.3 mg/kg (Intravenous) | Survival | Extended survival with no observed toxicity[4] |
Experimental Protocols
Protocol 1: In Vitro AML Cell Viability Assay
This protocol describes how to measure the effect of this compound on the viability of AML cells using a luminescent-based assay.
Materials:
-
AML cell lines (e.g., MV-4-11, HL-60)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Workflow:
Procedure:
-
Cell Plating: Suspend AML cells in culture medium at a density of 1 x 10⁵ cells/mL. Add 50 µL of the cell suspension to each well of a 96-well plate (5,000 cells/well).
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium from a 10 mM DMSO stock. Suggested final concentrations range from 10 pM to 10 µM. Prepare a 2X vehicle control containing the same percentage of DMSO.
-
Treatment: Add 50 µL of the 2X compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.[3]
-
Assay: Follow the manufacturer's protocol for the CellTiter-Glo® assay. Typically, this involves adding 100 µL of reagent to each well, mixing on an orbital shaker for 2 minutes, and incubating at room temperature for 10 minutes.
-
Measurement: Read the luminescent signal using a microplate luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Apoptosis Markers
This protocol is for detecting the induction of apoptosis by analyzing the cleavage of caspase-3.
Materials:
-
AML cell line (e.g., MOLM-13)
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies: Anti-Caspase-3, Anti-Cleaved Caspase-3, Anti-β-Actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁶ AML cells in 6-well plates. Treat with this compound (e.g., at 2 µM) or vehicle (DMSO) for 72 hours.[3]
-
Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-Actin should be used as a loading control. An increase in the cleaved caspase-3 band indicates apoptosis induction.[3]
References
- 1. Acute myeloid leukemia: 2023 update on diagnosis, risk-stratification, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk‐Stratification, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
Application Notes and Protocols for Cell Cycle Analysis Using XX-650-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
XX-650-23 is a potent and specific small molecule inhibitor of the cAMP-response element-binding protein (CREB).[1] It functions by disrupting the critical interaction between CREB and its coactivator, CREB-binding protein (CBP).[1][2] This disruption leads to the downregulation of CREB target gene expression, which has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, particularly in acute myeloid leukemia (AML).[2][3] These application notes provide a detailed experimental framework for researchers to investigate the effects of this compound on the cell cycle of cancer cells. The following protocols for cell viability, cell cycle analysis by flow cytometry, and protein expression analysis by western blot are provided to enable a comprehensive evaluation of the compound's cytostatic and cytotoxic effects.
Mechanism of Action: CREB-CBP Inhibition
CREB is a transcription factor that, upon activation, recruits coactivators such as CBP to the promoter regions of its target genes. This complex then initiates the transcription of genes involved in cell proliferation, survival, and differentiation. By binding to CREB, this compound prevents the recruitment of CBP, thereby inhibiting the transcription of these essential genes. This leads to a halt in cell cycle progression and can trigger programmed cell death (apoptosis).
Experimental Protocols
A typical experimental workflow to assess the impact of this compound on the cell cycle involves an initial cytotoxicity assessment to determine the appropriate concentration range, followed by detailed cell cycle and protein expression analysis.
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in the cell line of interest.[4][5] This value is then used to select appropriate concentrations for subsequent cell cycle experiments.
Materials:
-
Cancer cell line of interest (e.g., HL-60, KG-1)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) and a blank (medium only) should be included.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 48 or 72 hours).[1]
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Materials:
-
Cancer cells treated with this compound (and vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[10]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A and incubate to ensure only DNA is stained.
-
Add the PI staining solution and incubate in the dark.
-
Analyze the samples on a flow cytometer. The data will be used to generate DNA content histograms.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[10]
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is used to investigate the effect of this compound on the expression levels of key proteins that regulate the cell cycle.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Cyclin D1
-
Cyclin E
-
CDK2[11]
-
CDK4/6
-
p21
-
p27
-
β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
|---|---|---|
| HL-60 | 48 | Value |
| KG-1 | 48 | Value |
| MOLM-13 | 48 | Value |
| MV-4-11 | 48 | Value |
Table 2: Cell Cycle Distribution after this compound Treatment
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|---|
| Vehicle (DMSO) | - | Value | Value | Value |
| This compound | IC50 | Value | Value | Value |
| this compound | 2x IC50 | Value | Value | Value |
Table 3: Relative Protein Expression Levels after this compound Treatment
| Target Protein | Vehicle (DMSO) | This compound (IC50) | This compound (2x IC50) |
|---|---|---|---|
| Cyclin D1 | 1.0 | Value | Value |
| CDK4 | 1.0 | Value | Value |
| p21 | 1.0 | Value | Value |
| p27 | 1.0 | Value | Value |
(Values represent fold change relative to the vehicle control after normalization to β-actin)
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for investigating the effects of the CREB inhibitor this compound on the cell cycle. By systematically applying these methods, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent in oncology. The combination of cell viability assays, detailed cell cycle profiling by flow cytometry, and targeted protein expression analysis will yield a comprehensive understanding of how this compound modulates cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound supplier | CAS No 117739-40-9| CREB Inhibitor | AOBIOUS [aobious.com]
- 7. chemfarms.com [chemfarms.com]
- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Mayo discovers protein as potential tactic to prevent tumors | EurekAlert! [eurekalert.org]
Application Notes and Protocols: XX-650-23 for AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
XX-650-23 is a small molecule inhibitor that targets the cAMP-response element binding protein (CREB), a key transcription factor implicated in the survival and proliferation of Acute Myeloid Leukemia (AML) cells. By disrupting the critical interaction between CREB and its coactivator, CREB-binding protein (CBP), this compound effectively induces apoptosis and cell cycle arrest in AML cell lines.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in in vitro studies involving AML cell lines, including recommended concentrations, detailed experimental protocols, and relevant pathway information.
Mechanism of Action
This compound functions by specifically inhibiting the protein-protein interaction between CREB and CBP. This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of CREB target genes, many of which are critical for cell survival and proliferation. The inhibition of this interaction leads to a cascade of cellular events, including the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, ultimately resulting in programmed cell death (apoptosis) and a halt in cell cycle progression.[2]
Recommended Concentrations for AML Cell Lines
The optimal concentration of this compound for inducing cytotoxicity in AML cell lines typically ranges from the nanomolar to the low micromolar level. The half-maximal inhibitory concentration (IC50) is cell line-dependent.
| Cell Line | IC50 (48h treatment) |
| HL-60 | 870 nM |
| KG-1 | 910 nM |
| MOLM-13 | 2.0 µM |
| MV-4-11 | 2.3 µM |
Data compiled from publicly available information.[2]
For specific downstream effect studies, the following concentrations have been reported:
-
Histone Acetylation Assay: 5 µM for 6 to 24 hours to observe a decrease in H3K27 acetylation.[2]
-
Apoptosis Induction: 2 µM for 72 hours to induce apoptosis, characterized by caspase-3 and caspase-9 activation.[2]
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol outlines the steps to determine the IC50 of this compound in AML cell lines using a standard MTT or similar viability assay.
Materials:
-
AML cell lines (e.g., HL-60, KG-1, MOLM-13, MV-4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Preparation: Prepare a 2X serial dilution series of this compound in complete culture medium, ranging from 20 µM to 200 pM. Also, prepare a 2X DMSO vehicle control.
-
Treatment: Add 100 µL of the 2X drug dilutions and the DMSO control to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed AML cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well in 2 mL of complete culture medium.
-
Treatment: Treat the cells with 2 µM this compound or DMSO (vehicle control) for 72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot for Histone Acetylation
This protocol details the procedure to assess the effect of this compound on the acetylation of histone H3 at lysine 27 (H3K27ac).
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-H3K27ac, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed and treat AML cells with 5 µM this compound or DMSO for 6 to 24 hours.
-
Lysis: Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against H3K27ac and total H3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Solubility and Storage
-
Solubility: Soluble in DMSO up to 80 mg/mL (277.49 mM).[1] Sonication is recommended for complete dissolution.
-
Storage: Store the solid compound at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[1][2]
Conclusion
This compound is a potent and selective inhibitor of the CREB-CBP interaction, demonstrating significant anti-leukemic activity in AML cell lines. The provided protocols and concentration guidelines offer a starting point for researchers to investigate the effects of this compound in their specific AML models. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each cell line and experimental setup.
References
Application Note & Protocols: In Vivo Efficacy of XX-650-23 in Mouse Models of Acute Myeloid Leukemia
Audience: Researchers, scientists, and drug development professionals.
Introduction XX-650-23 is a small molecule inhibitor that targets the protein-protein interaction between the cAMP Response Element Binding Protein (CREB) and its essential co-activator, CREB Binding Protein (CBP).[1][2][3] The transcription factor CREB is overexpressed in a majority of Acute Myeloid Leukemia (AML) cases and is associated with a poorer prognosis.[4] By binding to the KIX domain of CBP, this compound competitively blocks the recruitment of phosphorylated CREB, thereby inhibiting the transcription of downstream target genes involved in cell survival, proliferation, and apoptosis.[2][5] Preclinical studies have demonstrated that this disruption of CREB-driven gene expression leads to cell cycle arrest and apoptosis in human AML cells.[3][4] In vivo studies in mouse models have shown that this compound can prolong survival without significant toxicity, positioning the inhibition of the CREB-CBP interaction as a promising therapeutic strategy for AML.[6][4][7]
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism of action for this compound. Upstream signals lead to the phosphorylation of CREB, which then binds to the KIX domain of the co-activator CBP. This complex initiates the transcription of target genes crucial for AML cell survival and proliferation. This compound physically obstructs the CREB-CBP interaction, leading to the downregulation of these genes and subsequent induction of apoptosis.
Quantitative Data from In Vivo Mouse Studies
The efficacy of this compound has been evaluated in several AML xenograft mouse models. The data below summarizes key findings from these studies, including dosing regimens and survival outcomes.
Table 1: Survival Efficacy of this compound in an HL-60 AML Systemic Xenograft Model Mouse Model: NOD-SCID Gamma (NSG) mice were injected via tail vein with HL-60-luc2 AML cells.
| Treatment Group | Dosing Regimen | Median Survival (Days) | Mean Survival (Days) | P-value (Log-rank test) | Reference |
| Immediate Treatment | |||||
| Vehicle (DMSO) | IV, Daily, from Day 1 | 22 | 22.3 | ||
| This compound | 2.3 mg/kg, IV, Daily, from Day 1 | 31 | 31.2 | p = 0.0027 | |
| Delayed Treatment | |||||
| Vehicle (DMSO) | IV, Daily, from Day 7 | 20 | 20.9 | ||
| This compound | 2.3 mg/kg, IV, Daily, from Day 7 | 24 | 26.4 | p = 0.0211 |
Table 2: Dosing and Efficacy in a Subcutaneous MV-411 AML Xenograft Model Mouse Model: NSG mice were injected subcutaneously with MV-411 AML cells.
| Treatment Group | Dosing Regimen | Outcome | Reference |
| Vehicle Control | IP, Daily | Tumor growth | [7] |
| This compound (Concurrent) | 17.5 mg/kg, IP, Daily, from Day 1 | Significant inhibition of tumor growth | [7] |
| This compound (Established Tumor) | 17.5 mg/kg, IP, Daily, from tumor size of 300 mm³ | Inhibition of tumor growth | [7] |
Table 3: Reported In Vivo Dosing Regimens and Toxicity Observations
| Compound | Dose & Route | Mouse Model | Toxicity Findings | Reference |
| This compound | 2.3 mg/kg, IV, Daily | NSG (AML Model) | Little toxicity on normal hematopoietic cells. | [6] |
| This compound | 10-20 mg/kg, IP, Daily for 28 days | NSG | No evidence of weight loss or organ toxicity. | [7] |
| This compound | 20 mg/kg, IP, Daily | SCID (VZV Model) | Not specified, used as effective dose. | [8] |
| This compound | 1.25-5 mg/kg (escalating), IV, Daily | NSG (ALL Model) | Not specified, used in combination therapy. | [9] |
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a systemic AML mouse model.
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy and Survival Study in a Systemic AML Xenograft Model
This protocol is based on methodologies used to assess the efficacy of this compound in prolonging survival in mice engrafted with human AML cells.[6]
1. Materials and Reagents
-
Cell Line: HL-60 human AML cells expressing Firefly Luciferase and GFP.
-
Animals: 6-8 week old female NOD-SCID Gamma (NSG) mice.
-
Compound: this compound, solubilized in DMSO for stock and diluted in sterile saline or PBS for injection.
-
Vehicle Control: DMSO diluted in sterile saline or PBS to match the final concentration in the drug formulation.
-
Reagents: Hank's Balanced Salt Solution (HBSS), D-luciferin.
2. Cell Preparation and Implantation
-
Culture HL-60-luc/GFP cells under standard conditions.
-
On the day of injection, harvest cells during the logarithmic growth phase.
-
Wash cells twice with sterile, serum-free HBSS and resuspend to a final concentration of 10 x 10⁶ cells/mL.
-
Inject 2 x 10⁶ cells in a volume of 200 µL into the lateral tail vein of each NSG mouse.
3. Treatment Administration
-
Randomize mice into treatment and vehicle control groups (n=5-10 mice per group).
-
Prepare this compound formulation for a final dose of 2.3 mg/kg.
-
Administer this compound or vehicle control via intravenous (IV) injection once daily.
-
For an "immediate treatment" model, begin dosing on Day 1 post-cell injection.
-
For a "delayed treatment" model, confirm engraftment via imaging and begin dosing on Day 7.
-
4. Monitoring and Endpoints
-
Monitor animal health daily and record body weights twice weekly.
-
Assess tumor burden weekly using bioluminescent imaging (BLI).
-
Continue treatment until animals reach a predefined humane endpoint (e.g., >20% weight loss, hind-limb paralysis, or other signs of distress).
-
Euthanize moribund animals and record the date for survival analysis.
5. Data Analysis
-
Analyze survival data using the Kaplan-Meier method.
-
Compare survival curves between treatment and vehicle groups using the log-rank (Mantel-Cox) test.
Protocol 2: In Vivo Pharmacodynamic (PD) Analysis of CREB Target Gene Expression
This protocol describes how to assess the on-target effect of this compound in vivo by measuring changes in CREB target gene expression in AML cells isolated from treated mice.[6]
1. Study Design
-
Engraft NSG mice with GFP-positive HL-60 cells as described in Protocol 1.
-
Allow tumors to establish for a period of 10 days.
-
Treat mice (n=3 per group) with either vehicle or this compound (2.3 mg/kg, IV) once daily for three consecutive days.
2. Sample Collection and Processing
-
Two to four hours after the final dose, euthanize the mice.
-
Harvest bone marrow by flushing the femurs and tibias with PBS containing 2% FBS.
-
Prepare a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
3. Cell Sorting
-
Isolate the human AML cells from the mouse bone marrow by sorting for the GFP-positive (GFP⁺) population using fluorescence-activated cell sorting (FACS).
-
Collect sorted GFP⁺ cells directly into a lysis buffer suitable for RNA extraction (e.g., TRIzol or RLT buffer).
4. Gene Expression Analysis
-
Extract total RNA from the sorted cells using a standard kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known CREB target genes (e.g., BCL2, MCL1, CCNA1).
-
Normalize target gene expression to a stable housekeeping gene (e.g., GAPDH or ACTB).
5. Data Analysis
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the normalized expression of target genes between the this compound treated group and the vehicle control group.
-
Perform a Student's t-test to determine statistical significance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
- 4. alexslemonade.org [alexslemonade.org]
- 5. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. journals.asm.org [journals.asm.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Note and Protocol: Preparation of XX-650-23 Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
XX-650-23 is a small molecule inhibitor of the transcription factor CREB (cAMP response element-binding protein) that functions by disrupting the interaction between CREB and its coactivator, CBP (CREB-binding protein). This disruption leads to the downregulation of CREB target genes, inducing apoptosis and cell cycle arrest. It has shown efficacy in acute myeloid leukemia (AML) models.[1][2] Proper dissolution and handling of this compound are critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound due to its high solvating power for organic molecules. This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for calculating the required mass for stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C18H12N2O2 | [1][3][4] |
| Molecular Weight | 288.30 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [3][4] |
| Stated Solubility in DMSO | 80 mg/mL (277.49 mM) | [2] |
Experimental Protocol: Dissolving this compound in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is commonly used for in vitro experiments.
Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.
Procedure
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 288.30 g/mol x 1000 mg/g
-
Mass (mg) = 2.883 mg
-
-
Therefore, weigh out 2.883 mg of this compound powder.
-
-
Aliquot DMSO:
-
Add 1 mL of anhydrous DMSO to a sterile microcentrifuge tube.
-
-
Dissolve this compound in DMSO:
-
Carefully add the weighed this compound powder to the microcentrifuge tube containing DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved. If particulates are still visible, continue vortexing. Sonication can also be used to aid dissolution.[2]
-
-
Storage of Stock Solution:
Preparation of Working Solutions
To prepare a working solution for cell-based assays, the 10 mM DMSO stock solution should be further diluted in the appropriate cell culture medium. For example, to prepare a 10 µM working solution in 1 mL of media:
-
Take 1 µL of the 10 mM stock solution and add it to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or inversion.
Note: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Workflow Diagram
The following diagram illustrates the workflow for preparing a stock solution of this compound in DMSO.
Caption: Workflow for preparing a stock solution of this compound in DMSO.
References
Application Notes and Protocols for XX-650-23 in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
XX-650-23 is a potent and specific inhibitor of the cyclic AMP-responsive element binding protein (CREB).[1] It functions by disrupting the critical interaction between CREB and its coactivator, CREB-binding protein (CBP). This disruption prevents the transcription of CREB target genes, many of which are involved in cell survival and proliferation. Consequently, this compound has emerged as a valuable tool for investigating the role of the CREB signaling pathway in various cellular processes, particularly in the context of cancer biology. In several cancer cell lines, including acute myeloid leukemia (AML), inhibition of the CREB/CBP interaction by this compound has been shown to induce apoptosis, or programmed cell death, making it a compound of interest for therapeutic development.[1]
These application notes provide an overview of the mechanism of action of this compound in inducing apoptosis and detailed protocols for key experiments to assess its efficacy.
Mechanism of Action: Induction of Intrinsic Apoptosis
This compound elicits apoptosis primarily through the intrinsic, or mitochondrial, pathway. By inhibiting the transcriptional activity of CREB, this compound leads to the downregulation of key anti-apoptotic proteins, such as Bcl-2 and Mcl-1.[1] This shifts the balance in the B-cell lymphoma 2 (Bcl-2) family of proteins towards a pro-apoptotic state. The subsequent events include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The decreased levels of anti-apoptotic proteins lead to the activation of pro-apoptotic Bcl-2 family members like BAX and BAK, which results in the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3.[1]
-
Cellular Dismantling: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various acute myeloid leukemia (AML) cell lines.
| Cell Line | IC50 (48 hours) |
| HL-60 | 870 nM |
| KG-1 | 910 nM |
| MOLM-13 | 2.0 µM |
| MV-4-11 | 2.3 µM |
| Table 1: In vitro anticancer activity of this compound in AML cell lines.[1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the apoptotic effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HL-60, KG-1, MOLM-13, MV-4-11)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 2 µM) for a specified time (e.g., 72 hours).[1]
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptotic proteins following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal in Western blot | Insufficient protein loading | Increase the amount of protein loaded. |
| Low antibody concentration | Optimize the primary and secondary antibody concentrations. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| High antibody concentration | Decrease the antibody concentration. | |
| No apoptosis detected | Incorrect drug concentration or incubation time | Perform a dose-response and time-course experiment. |
| Cell line is resistant | Use a different cell line or a positive control for apoptosis. | |
| Table 2: Common troubleshooting tips for the described protocols. |
Conclusion
This compound is a valuable research tool for inducing apoptosis through the inhibition of the CREB/CBP signaling pathway. The provided protocols offer a framework for researchers to investigate its cytotoxic and pro-apoptotic effects in various cancer models. Careful optimization of experimental conditions, such as drug concentration and incubation time, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Detection of pCREB (Ser133) by Western Blot Following XX-650-23 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The cAMP response element-binding protein (CREB) is a cellular transcription factor that plays a crucial role in various physiological processes, including cell proliferation, survival, and differentiation. The transcriptional activity of CREB is primarily regulated by phosphorylation at the Serine 133 residue (pCREB). This phosphorylation event facilitates the recruitment of the coactivator CREB-binding protein (CBP), leading to the transcription of CREB target genes.
XX-650-23 is a potent, small-molecule inhibitor of CREB.[1][2][3] Its mechanism of action involves the disruption of the critical interaction between CREB and its coactivator, CBP.[1][2] This inhibition of CREB-mediated transcription has been shown to induce apoptosis and cell cycle arrest in acute myeloid leukemia (AML) cells.[1][2][3]
These application notes provide a detailed protocol for performing a Western blot to analyze the phosphorylation status of CREB at Ser133 in cells treated with this compound. This assay is essential for researchers and drug development professionals investigating the cellular effects of this compound and its impact on the CREB signaling pathway.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.
Caption: CREB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for pCREB Western blot analysis.
Data Presentation
The following tables provide a summary of the recommended reagents and their concentrations for the Western blot protocol.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS |
| Protease Inhibitor Cocktail | 1x final concentration (add fresh to lysis buffer) |
| Phosphatase Inhibitor Cocktail | 1x final concentration (add fresh to lysis buffer) |
| 5x SDS Loading Buffer | 250 mM Tris-HCl (pH 6.8), 10% SDS, 30% glycerol, 5% β-mercaptoethanol, 0.02% bromophenol blue |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3 |
| TBST Buffer | 20 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Tween 20 |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Dilution | Incubation Time | Incubation Temperature |
| Primary: Rabbit anti-pCREB (Ser133) | 1:1000 | Overnight | 4°C |
| Primary: Rabbit anti-CREB (Total) | 1:1000 | Overnight | 4°C |
| Secondary: HRP-conjugated Goat anti-Rabbit IgG | 1:2000 - 1:5000 | 1 hour | Room Temperature |
Note: Optimal antibody dilutions and incubation times should be determined empirically for your specific experimental conditions.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Seed and culture your cells of interest to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound. Based on published data, concentrations ranging from 870 nM to 5 µM have been used, with treatment times from 6 to 72 hours.[1] A dose-response and time-course experiment is recommended to determine the optimal conditions for your cell line.
-
Include a vehicle control (DMSO-treated) and a positive control (e.g., treatment with a known activator of CREB phosphorylation like Forskolin) in your experimental design.
Cell Lysis and Protein Extraction
Note: Perform all subsequent steps on ice or at 4°C to prevent protein degradation and dephosphorylation.[4]
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer supplemented with freshly added protease and phosphatase inhibitor cocktails to the culture dish (e.g., 100 µL for a 6-well plate).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE
-
Add 5x SDS Loading Buffer to your protein samples to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 10% Tris-glycine gel).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Activate the PVDF membrane by incubating in methanol for 15-30 seconds, followed by a brief rinse in deionized water, and then equilibration in Transfer Buffer for at least 5 minutes.
-
Assemble the transfer stack and perform the transfer (e.g., wet transfer at 100V for 1-2 hours at 4°C).
Blocking and Antibody Incubation
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[4]
-
Incubate the membrane with the primary antibody (e.g., anti-pCREB Ser133) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total CREB or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using image analysis software. The pCREB signal should be normalized to the total CREB signal to determine the relative phosphorylation level.
References
Application Notes and Protocols for XX-650-23: A CREB Inhibitor for Research in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of XX-650-23, a potent small molecule inhibitor of the cAMP Response Element-Binding Protein (CREB). This compound exerts its inhibitory effect by disrupting the critical interaction between CREB and its coactivator, CREB-Binding Protein (CBP). This compound has been identified as a valuable tool for research in hematological malignancies, particularly Acute Myeloid Leukemia (AML).
Supplier and Purchasing Information
This compound is available from several chemical suppliers specializing in research compounds. Researchers can procure this molecule from the following vendors:
-
MedchemExpress
-
MedKoo Biosciences
-
Adooq Bioscience
-
AbMole BioScience
When purchasing, refer to the CAS number to ensure the correct compound is being ordered.
Compound Information
| Property | Value |
| IUPAC Name | N-(4-cyanophenyl)-3-hydroxy-2-naphthamide |
| Synonyms | This compound, XX 650 23, XX65023 |
| CAS Number | 117739-40-9 |
| Molecular Formula | C₁₈H₁₂N₂O₂ |
| Molecular Weight | 288.30 g/mol |
Mechanism of Action
This compound functions as a specific inhibitor of the CREB signaling pathway. It competitively binds to the KIX domain of CBP, the same domain that recruits phosphorylated CREB (pCREB). This direct competition prevents the formation of the pCREB-CBP complex, which is essential for the transcription of CREB target genes. The disruption of this protein-protein interaction leads to the downregulation of genes involved in cell survival, proliferation, and apoptosis, ultimately inducing cell cycle arrest and apoptosis in CREB-dependent cancer cells.[1]
In Vitro Activity: Inhibition of AML Cell Growth
This compound has demonstrated potent anti-proliferative activity against various human Acute Myeloid Leukemia (AML) cell lines. The half-maximal inhibitory concentration (IC50) values after 48 hours of treatment are summarized below.
| Cell Line | IC50 (nM) |
| HL-60 | 870 |
| KG-1 | 910 |
| MOLM-13 | 2000 |
| MV-4-11 | 2300 |
Data sourced from MedchemExpress product information and corroborated by Mitton et al., Leukemia (2016).[1][2]
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the pivotal study by Mitton et al. in Leukemia (2016).[1]
Cell Viability Assay
This protocol is for determining the IC50 of this compound in AML cell lines.
Materials:
-
AML cell lines (e.g., KG-1, HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Seed AML cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 100 pM to 10 µM. Include a DMSO-only control.
-
Add 100 µL of the diluted compound or DMSO control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-3/9 Activation)
This protocol is for assessing the induction of apoptosis by this compound.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 or 9 Assay kit (Promega) or similar
-
96-well white-walled cell culture plates
-
Luminometer
Protocol:
-
Seed AML cells in a 96-well white-walled plate at a density of 2 x 10⁴ cells per well in 50 µL of medium.
-
Treat cells with this compound at a final concentration of 2 µM (or other desired concentration) in a final volume of 100 µL. Include a DMSO control.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample with a plate-reading luminometer.
-
Express results as fold-change in caspase activity relative to the DMSO control.
Western Blot for Histone Acetylation
This protocol is to assess the effect of this compound on CBP's acetyltransferase activity by measuring H3K27 acetylation.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (Lys27) and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat AML cells with 5 µM this compound or DMSO for 6 or 24 hours.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-H3K27 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody to confirm equal loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of XX-650-23 in Cancer Cells
Disclaimer: XX-650-23 is a fictional investigational compound. The following data, protocols, and troubleshooting guides are provided as a representative example for a selective kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, ATP-competitive inhibitor designed to selectively target wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its primary application is in cancer cell lines harboring activating EGFR mutations (e.g., Exon 19 deletions, L858R) or those with EGFR amplification.[3][4]
Q2: Are there known off-target kinases for this compound?
A2: Yes. While designed for EGFR, in vitro kinase screening has revealed that this compound can inhibit other kinases at higher concentrations.[5][6] The most significant off-targets include other members of the ErbB family (HER2/ErbB2, HER4/ErbB4) and the Src family kinases (SFKs), particularly SRC and LYN. This is not uncommon, as many kinase inhibitors exhibit polypharmacology due to structural similarities in the ATP-binding pocket.[6][7]
Q3: We are observing unexpected levels of apoptosis in our cell line that lacks significant EGFR expression. Could this be an off-target effect?
A3: This is a strong possibility. If your cells express high levels of an off-target kinase like SRC or HER2, this compound could be inhibiting these pathways, leading to apoptosis.[8] We recommend performing a Western blot to check the expression levels of known off-target kinases in your cell line and assessing the phosphorylation status of their key downstream substrates after treatment.
Q4: Can this compound paradoxically activate any signaling pathways?
A4: Paradoxical pathway activation is a known phenomenon with some kinase inhibitors, particularly in the MAPK pathway.[5] For example, in cells with wild-type BRAF, some RAF inhibitors can cause heterodimerization of RAF isoforms and lead to MEK/ERK activation.[5] While this has not been widely reported for this compound, it is theoretically possible if an off-target kinase is part of a complex regulatory network. If you observe an unexpected increase in phosphorylation of a pathway component (e.g., p-ERK), this should be investigated.
Q5: How can I confirm if the phenotype I'm observing is due to on-target EGFR inhibition or an off-target effect?
A5: The gold standard for deconvoluting on-target versus off-target effects is a rescue experiment or genetic knockdown.
-
Rescue Experiment: If the phenotype is due to EGFR inhibition, expressing a drug-resistant mutant of EGFR in your cells should reverse the effect of this compound.
-
Genetic Knockdown (siRNA/shRNA/CRISPR): Use RNA interference or CRISPR to reduce the expression of the primary target (EGFR) or a suspected off-target kinase (e.g., SRC).[7] If knocking down the off-target kinase phenocopies the effect of this compound, it suggests the drug is acting through that off-target.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for cell viability across experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered kinase expression profiles. Ensure you are using cells within a consistent, low passage range (e.g., <20 passages from thawing). |
| Serum Concentration | Growth factors in serum can activate EGFR and parallel pathways, competing with the inhibitor. Standardize serum concentration in your assays or consider serum-starving cells prior to treatment. |
| Assay Timing | The IC50 value can change depending on the incubation time. Ensure that the duration of drug exposure is consistent (e.g., 72 hours) for all experiments. |
| ATP Concentration | As an ATP-competitive inhibitor, the potency of this compound can be influenced by intracellular ATP levels.[9] Ensure cell health and metabolic state are consistent. |
Issue 2: No effect on downstream p-ERK levels, despite EGFR inhibition.
| Possible Cause | Troubleshooting Step |
| Feedback Loop Activation | Inhibition of EGFR can sometimes lead to the activation of compensatory signaling pathways that reactivate the MAPK cascade.[10] Check for activation of other receptor tyrosine kinases like MET or HER2. |
| Off-Target Inhibition of a Negative Regulator | This compound could be inhibiting a kinase that normally suppresses the MAPK pathway. This is less common but possible. A broader kinase screen might be necessary. |
| Mutations Downstream of EGFR | Your cell line may have a constitutively activating mutation in a downstream component like KRAS or BRAF, making the pathway independent of EGFR signaling.[2] Sequence key nodes in the MAPK pathway. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target and key off-target kinases identified through a comprehensive in vitro kinase panel.[11]
| Kinase Target | IC50 (nM) | Description |
| EGFR (WT) | 5.2 | Primary On-Target |
| EGFR (L858R) | 1.8 | Primary On-Target (Mutant) |
| EGFR (Exon 19 del) | 2.1 | Primary On-Target (Mutant) |
| HER2/ErbB2 | 85.7 | Off-Target |
| SRC | 152.3 | Off-Target |
| LYN | 210.5 | Off-Target |
| ABL1 | > 1000 | Minimal Activity |
| CDK2 | > 5000 | No Significant Activity |
Table 2: Cellular Activity in Selected Cancer Cell Lines
This table shows the growth inhibition (GI50) values for this compound in cell lines with different genetic backgrounds.
| Cell Line | Cancer Type | Key Mutations | GI50 (nM) |
| NCI-H1975 | Lung | EGFR (L858R, T790M) | 8.9 |
| HCC827 | Lung | EGFR (Exon 19 del) | 6.3 |
| A431 | Skin | EGFR Amplification | 15.2 |
| SK-BR-3 | Breast | HER2 Amplification | 112.5 |
| HT-29 | Colon | KRAS WT, BRAF (V600E) | > 10,000 |
Experimental Protocols
Protocol 1: Western Blotting for On-Target and Off-Target Pathway Modulation
-
Cell Culture and Treatment: Plate cells (e.g., A431, SK-BR-3) at 70-80% confluency. The next day, treat with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-p-SRC, anti-p-ERK, and total protein controls) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution and Treatment: Prepare a serial dilution of this compound in culture medium. Add the drug to the wells, including a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
Lysis and Signal Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Read luminescence on a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50/IC50 value.
Mandatory Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Workflow for investigating unexpected experimental outcomes.
Caption: Logic diagram for troubleshooting inconsistent IC50 values.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing XX-650-23 Dosage for Primary AML Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of XX-650-23 for primary Acute Myeloid Leukemia (AML) cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
This compound is a small molecule inhibitor of the cAMP-response element binding protein (CREB).[1][2] It functions by blocking the critical interaction between CREB and its coactivator, CREB-binding protein (CBP).[1] This disruption inhibits CREB-mediated transcription, which is crucial for the survival and proliferation of AML cells, leading to the induction of apoptosis and cell cycle arrest.[1][2]
Q2: What is a recommended starting concentration range for this compound when treating primary AML cells?
Due to the inherent heterogeneity of primary AML samples, a definitive optimal dosage cannot be provided. However, based on studies with AML cell lines, a broad concentration range of 100 pM to 10 µM can be used as a starting point for dose-response experiments.[1] For most AML cell lines, IC50 values (the concentration that inhibits 50% of cell growth) were observed to be between 870 nM and 2.3 µM after 48 hours of treatment.[1][2] It is crucial to perform a dose-response curve for each primary sample to determine the optimal concentration.
Q3: How long should I incubate primary AML cells with this compound?
Incubation times of 48 to 72 hours are commonly used to assess the effects of this compound on AML cell viability and apoptosis.[1][2] A 48-hour treatment has been shown to be sufficient to determine IC50 values in AML cell lines.[1][2] For apoptosis assays, effects on caspase activation can be observed within 72 hours.[2] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific primary AML cells and experimental assay.
Q4: How can I confirm that this compound is working through its intended mechanism in my primary AML cells?
To confirm the on-target activity of this compound, you can perform a Western blot to assess the expression of downstream targets of the CREB pathway. A specific decrease in the acetylation of histone H3 at lysine 27 (H3K27ac) has been observed after treatment with this compound, indicating inhibition of the CREB-CBP interaction without being a general inhibitor of acetyltransferase activity.[2] Additionally, you can measure the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, which are known to be regulated by CREB.[2]
Troubleshooting Guides
Problem 1: High variability in cell viability results between different primary AML samples.
-
Possible Cause: Primary AML is a heterogeneous disease with significant molecular and cellular diversity among patients.[3][4] This can lead to varying sensitivities to this compound.
-
Solution:
-
Characterize Patient Samples: If possible, perform molecular characterization of the primary samples to identify any genetic subtypes that may correlate with drug sensitivity.
-
Individual Dose-Response Curves: It is essential to generate a complete dose-response curve for each individual primary AML sample to determine its specific IC50 value.[5]
-
Standardize Cell Plating: Ensure consistent cell density and viability at the start of each experiment. For primary leukemic samples that do not divide, a higher plating density of 1x10^6 cells/mL may be necessary.[6]
-
Problem 2: Low or no apoptotic response observed after this compound treatment.
-
Possible Cause 1: The concentration of this compound used may be too low for the specific primary AML sample.
-
Solution 1: Perform a dose-response experiment with a wider range of concentrations to determine the optimal dose for inducing apoptosis in that particular sample.
-
Possible Cause 2: The incubation time may be insufficient to observe significant apoptosis.
-
Solution 2: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection.
-
Possible Cause 3: The primary cells may have intrinsic resistance mechanisms.
-
Solution 3: Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and drug efflux pumps in your primary samples. Combination therapies may be necessary to overcome resistance.[7]
Problem 3: Difficulty in obtaining a clear signal in Western blot for downstream targets.
-
Possible Cause 1: Insufficient protein extraction from primary AML cells.
-
Solution 1: Use a robust lysis buffer, such as RIPA buffer, and ensure complete cell lysis by sonication or other mechanical disruption methods.[8]
-
Possible Cause 2: Low abundance of the target protein.
-
Solution 2: Increase the amount of protein loaded per lane in your SDS-PAGE gel. A typical starting point is 15-30 µg of total protein.[9]
-
Possible Cause 3: Suboptimal antibody concentration or incubation conditions.
-
Solution 3: Optimize the primary and secondary antibody concentrations and incubation times as per the manufacturer's recommendations.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 Value (48h treatment) | Reference |
| HL-60 | 870 nM | [2] |
| KG-1 | 910 nM | [2] |
| MOLM-13 | 2.0 µM | [2] |
| MV-4-11 | 2.3 µM | [2] |
This table summarizes the 50% inhibitory concentration (IC50) of this compound in various AML cell lines after 48 hours of treatment and can serve as a reference for designing dose-response studies in primary AML cells.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Preparation:
-
Isolate mononuclear cells from fresh peripheral blood or bone marrow of AML patients using Ficoll-Hypaque density gradient centrifugation.[10]
-
Resuspend the cells in a suitable culture medium (e.g., RPMI 1640 supplemented with 10% FBS).[10]
-
Determine cell viability and count using Trypan blue exclusion. Ensure viability is >90%.[6]
-
-
Cell Plating:
-
Seed the primary AML cells in a 96-well plate at a density of 1x10^6 cells/mL in a final volume of 100 µL per well.[6]
-
Include wells with media only for background control.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested range is 10 nM to 10 µM. Also, prepare a DMSO vehicle control.
-
Add 100 µL of the drug dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Plate primary AML cells in a 6-well plate at a density of 2.0x10^5 cells/well.[12]
-
Treat the cells with the predetermined IC50 concentration of this compound (and a 2x IC50 concentration) and a vehicle control for 48-72 hours.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
Protocol 3: Western Blot for Downstream Target Verification
-
Lysate Preparation:
-
Treat primary AML cells with the IC50 concentration of this compound and a vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Sonicate the lysate to shear DNA and centrifuge to pellet cell debris.[8][14]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27ac, Mcl-1, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
- 1. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute Myeloid Leukemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms and Therapies of Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Targeting BAG-1: a novel strategy to increase drug efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-Lysate Western Blotting Protocol | Rockland [rockland.com]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. origene.com [origene.com]
Technical Support Center: XX-650-23 Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments on the cytotoxicity of XX-650-23, with a focus on its effects on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the cAMP response element-binding protein (CREB). It functions by disrupting the interaction between CREB and its coactivator, CREB-binding protein (CBP). This inhibition of the CREB-CBP interaction prevents the transcription of CREB target genes, which are often involved in cell proliferation, survival, and differentiation. In cancer cells, this disruption leads to the induction of apoptosis and cell cycle arrest.
Q2: Is there any available data on the cytotoxicity of this compound in non-cancerous cell lines?
A2: Currently, there is limited publicly available quantitative data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines. While studies have demonstrated its potent cytotoxic effects against various cancer cell lines, particularly Acute Myeloid Leukemia (AML), specific IC50 values and detailed toxicity profiles for non-cancerous cells are not extensively documented in the provided search results. One source mentions testing on HEK293 cells (a human embryonic kidney cell line) and bone marrow cells, but does not provide specific cytotoxicity data.
Q3: What are the known effects of this compound on cancer cell lines?
A3: this compound has been shown to inhibit the growth of Acute Myeloid Leukemia (AML) cell lines. It induces apoptosis through the intrinsic pathway, characterized by the activation of caspase-9 and caspase-3, and the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2. It also causes a specific decrease in H3K27 acetylation, indicating its targeted epigenetic activity.[1]
Q4: How should I design an experiment to test the cytotoxicity of this compound in a new non-cancerous cell line?
A4: To assess the cytotoxicity of this compound in a new non-cancerous cell line, we recommend performing a dose-response study. This involves treating the cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, 72 hours) and then measuring cell viability using a standard assay such as MTT, XTT, or a lactate dehydrogenase (LDH) release assay. This will allow you to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding to maintain consistency across wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media. | |
| Contamination of cell culture. | Regularly check for signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock. | |
| No cytotoxic effect observed at expected concentrations. | The cell line is resistant to this compound. | Consider increasing the concentration range and/or the incubation time. |
| Inactive compound. | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| Low cell metabolic activity. | For assays like MTT, ensure that the cells are metabolically active. Use a positive control known to induce cytotoxicity in your cell line to validate the assay. | |
| Unexpected cell morphology changes. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control (cells treated with the solvent alone) to assess its effect. |
| Off-target effects of the compound. | Investigate potential off-target effects by examining changes in specific cellular markers or pathways. |
Quantitative Data Summary
As specific data for non-cancerous cell lines is not available, the following table summarizes the reported IC50 values of this compound in various Acute Myeloid Leukemia (AML) cancer cell lines for reference.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| HL-60 | Acute Myeloid Leukemia | 48 | 870 nM[1] |
| KG-1 | Acute Myeloid Leukemia | 48 | 910 nM[1] |
| MOLM-13 | Acute Myeloid Leukemia | 48 | 2.0 µM[1] |
| MV-4-11 | Acute Myeloid Leukemia | 48 | 2.3 µM[1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for Cytotoxicity Testing
Caption: Standard workflow for assessing cytotoxicity.
References
Troubleshooting XX-650-23 variability in experimental results
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of XX-650-23 in experimental settings. Our goal is to help you identify and resolve sources of variability to ensure consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the common causes?
A1: Variability in IC50 values is a frequent issue that can stem from several factors. The most common sources include:
-
Compound Stability and Handling: this compound is sensitive to repeated freeze-thaw cycles. Ensure that you aliquot the stock solution upon receipt and store it at -80°C. When preparing working solutions, allow the stock to thaw completely and vortex gently before dilution.
-
Cell Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to phenotypic drift and altered sensitivity to inhibitors.
-
Cell Seeding Density: Inconsistent initial cell seeding density can dramatically affect the final cell number and, consequently, the calculated IC50 value. We recommend optimizing and strictly adhering to a defined seeding density for your specific cell line.
-
Assay Incubation Time: The duration of compound exposure can influence the IC50 value. Ensure the incubation time is kept consistent across all experiments. Refer to the recommended experimental protocols for guidance.
Q2: Western blot analysis does not show a consistent decrease in phosphorylated Akt (p-Akt) after treatment with this compound. How can we troubleshoot this?
A2: A lack of downstream target modulation is a common problem that can often be resolved by carefully reviewing the experimental protocol.
-
Sub-optimal Compound Concentration: The effective concentration for pathway inhibition may be higher than the IC50 for cell viability. We recommend performing a dose-response experiment specifically for the target of interest (e.g., p-Akt) to determine the optimal concentration.
-
Timing of Lysate Collection: The inhibition of signaling pathways like PI3K/Akt can be transient. Collect cell lysates at an optimal time point post-treatment. We suggest a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the peak inhibition window.
-
Serum Starvation: The PI3K/Akt pathway is often activated by growth factors present in fetal bovine serum (FBS). To achieve a low baseline activation and observe a clear inhibitory effect, serum-starve your cells for 12-24 hours before adding this compound.
-
Reagent Quality: Ensure the primary and secondary antibodies for your western blot are validated and used at the recommended dilutions. Poor antibody quality can lead to unreliable results.
Q3: We've noticed that our this compound solution sometimes appears cloudy or contains precipitates. What should we do?
A3: this compound has limited solubility in aqueous media. Precipitation can lead to a significant decrease in the effective concentration of the compound in your experiment.
-
Proper Dissolution: Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before preparing aqueous dilutions. Gentle warming to 37°C and vortexing can aid dissolution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% to avoid both solvent-induced toxicity and compound precipitation.
-
Use of Pluronic F-68: For sensitive applications, adding a non-ionic surfactant like Pluronic F-68 to the final culture medium at a low concentration (e.g., 0.01-0.02%) can help maintain compound solubility.
Data & Recommended Parameters
Table 1: Recommended Starting Concentrations for IC50 Assays
| Cell Line | Seeding Density (cells/well, 96-well plate) | Incubation Time (hours) | Recommended Concentration Range (nM) |
| MCF-7 | 5,000 | 72 | 10 - 5,000 |
| PC-3 | 4,000 | 72 | 50 - 10,000 |
| A549 | 3,000 | 72 | 25 - 7,500 |
| U-87 MG | 7,000 | 48 | 100 - 20,000 |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility | Storage Conditions |
| DMSO | 100 mM | -80°C (Stock) |
| Ethanol | 25 mM | -20°C (Stock) |
| PBS (pH 7.2) | < 10 µM | Prepare Fresh |
| Cell Culture Media + 10% FBS | < 50 µM | Prepare Fresh |
Key Experimental Protocols
Protocol 1: Western Blotting for p-Akt Inhibition
-
Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Treat cells for the desired time (e.g., 4 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-Total Akt, anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at the density specified in Table 1 and allow them to attach overnight.
-
Compound Treatment: Prepare a 2X serial dilution series of this compound in the appropriate growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the specified time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results using a non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50 value.
Visual Guides
Caption: The inhibitory action of this compound on the PI3K/Akt signaling pathway.
Caption: A general experimental workflow for testing this compound.
Caption: A logic chart for troubleshooting sources of experimental variability.
How to minimize XX-650-23 degradation during storage
This technical support center provides guidance on the proper storage and handling of the research compound XX-650-23 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors: temperature, light exposure, and humidity. Elevated temperatures can accelerate chemical reactions leading to decomposition. Exposure to UV or visible light can induce photolytic degradation, while high humidity can lead to hydrolysis of susceptible functional groups within the molecule.
Q2: What are the ideal storage conditions for this compound?
A2: For long-term storage (months to years), this compound should be stored at -20°C or lower in a tightly sealed container, protected from light. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. The compound should always be kept in a desiccator to minimize exposure to moisture.
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual indicators of degradation can include a change in color or the appearance of clumping. However, the most reliable method for assessing degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products are indicative of decomposition.
Troubleshooting Guide
Issue: I am seeing unexpected or inconsistent results in my experiments.
This could be due to the degradation of your this compound stock. Follow this troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data on this compound Stability
The following tables summarize the results of forced degradation studies on this compound.
Table 1: Effect of Temperature on this compound Stability
| Temperature (°C) | Purity (%) after 30 days |
| -20 | 99.5 |
| 4 | 98.2 |
| 25 | 91.5 |
| 40 | 82.1 |
Table 2: Effect of Light and Humidity on this compound Stability at 25°C
| Condition | Purity (%) after 30 days |
| Dark, Desiccated | 91.5 |
| Ambient Light, Desiccated | 85.3 |
| Dark, 75% Relative Humidity | 88.1 |
| Ambient Light, 75% Relative Humidity | 79.4 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines the method for determining the purity of this compound and detecting degradation products.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Caption: Experimental workflow for HPLC purity assessment of this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B. Degradation of this compound would lead to a loss of this inhibitory activity, resulting in the downstream activation of Transcription Factor C.
Unexpected phenotypes with XX-650-23 treatment
Technical Support Center: XX-650-23
This technical support resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected phenotypes observed with the use of this compound, a potent and selective inhibitor of the PI3K/Akt signaling pathway.
Troubleshooting Guide
This section addresses specific unexpected experimental outcomes that may be observed during treatment with this compound.
Q1: Why am I observing a paradoxical increase in ERK phosphorylation (p-ERK) at certain concentrations of this compound?
A1: This is a known phenomenon resulting from the complex interplay between signaling pathways. Inhibition of the PI3K/Akt pathway by this compound can lead to a feedback activation of the MAPK/ERK pathway in some cell types. This is often mediated by the release of negative feedback loops involving receptor tyrosine kinases (RTKs).
-
Recommendation: We recommend co-treatment with a MEK inhibitor (e.g., Trametinib) to abrogate this effect and enhance the anti-proliferative activity of this compound.
-
Experimental Verification: To confirm this feedback loop, you can perform a time-course experiment and observe p-ERK levels by Western blot.
Q2: My cells are arresting in the G1 phase and showing signs of senescence (e.g., flattened morphology, positive SA-β-gal staining) instead of undergoing apoptosis. Is this an expected outcome?
A2: While the primary expected outcome of potent PI3K inhibition is apoptosis, the induction of cellular senescence is a well-documented alternative cell fate. This is particularly prevalent in cells with a functional p53 pathway. This compound-induced cell cycle arrest can trigger the senescence program.
-
Recommendation: To differentiate between apoptosis and senescence, we advise using multiple assays. For apoptosis, consider Annexin V/PI staining or caspase-3/7 activity assays. For senescence, use SA-β-gal staining and check for the expression of senescence markers like p21 and p16.
-
See Experimental Protocols section for detailed methods.
Q3: I have observed abnormal mitotic spindles and an increase in multinucleated cells after treatment with higher concentrations of this compound (>10 µM). Is this an off-target effect?
A3: Yes, at concentrations significantly above the IC50 for PI3K inhibition, this compound has been observed to have off-target effects on microtubule dynamics. This can interfere with the proper formation of the mitotic spindle, leading to mitotic catastrophe and the formation of multinucleated cells.
-
Recommendation: To confirm this, you can perform immunofluorescence staining for α-tubulin to visualize microtubule organization. We advise using this compound at the lowest effective concentration for PI3K inhibition to avoid these off-target effects.
-
Data Comparison: Refer to the data tables below to compare the IC50 values for PI3K inhibition versus the concentrations at which effects on microtubules are observed.
Frequently Asked Questions (FAQs)
Q: What is the recommended in vitro concentration range for this compound? A: For most cancer cell lines, the effective concentration range for PI3K pathway inhibition is between 100 nM and 2 µM. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q: What is the appropriate vehicle control for this compound? A: this compound is soluble in DMSO. We recommend using a final DMSO concentration of <0.1% in your cell culture medium and using the same concentration of DMSO as a vehicle control in your experiments.
Q: How can I confirm that this compound is inhibiting the PI3K pathway in my cells? A: The most direct method is to perform a Western blot and probe for the phosphorylation of Akt (at Ser473) and its downstream target S6 ribosomal protein (at Ser235/236). A significant decrease in the phosphorylation of these proteins indicates successful target engagement.
Data Summary
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (MTT Assay, 72h) | Notes |
| MCF-7 | Breast Cancer | 250 nM | High PIK3CA mutation |
| PC-3 | Prostate Cancer | 800 nM | PTEN null |
| U-87 MG | Glioblastoma | 1.2 µM | PTEN null |
| A549 | Lung Cancer | 3.5 µM | KRAS mutation |
Table 2: Summary of Unexpected Phenotypes and Recommended Concentration Limits
| Phenotype | Cell Lines | Effective Concentration | Recommended Max. Concentration |
| Paradoxical ERK Activation | MCF-7, PC-3 | 100 nM - 1 µM | N/A (Consider co-treatment) |
| Cellular Senescence | MCF-7, A549 | 500 nM - 2 µM | 2 µM |
| Microtubule Disruption | All tested lines | > 10 µM | 5 µM |
Visual Diagrams
Technical Support Center: XX-650-23 and CREB Target Gene Regulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing XX-650-23, a novel modulator of the cAMP response element-binding protein (CREB) signaling pathway. This guide is intended for researchers, scientists, and drug development professionals encountering inconsistent effects of this compound on the expression of CREB target genes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed to modulate the activity of upstream kinases that phosphorylate CREB at its key activating site, Serine-133. This phosphorylation event is critical for the recruitment of transcriptional coactivators, such as CREB-binding protein (CBP), and subsequent activation of target gene expression.[1][2][3] The intended effect is to potentiate the transcription of genes containing cAMP response elements (CREs) in their promoters.
Q2: Why am I observing inconsistent effects of this compound on different CREB target genes?
A2: The inconsistent effects of this compound on CREB target genes can arise from several factors:
-
Cell-Type Specificity: The transcriptional machinery and the accessibility of CREB to specific gene promoters can vary significantly between different cell types.[1][2][4] The family of CREB target genes can differ from one cell type to another, meaning this compound's effects will be context-dependent.[1][2]
-
Dose-Dependent Effects: The concentration of this compound can differentially affect gene expression.[5][6][7] Low concentrations may be sufficient to activate some target genes, while higher concentrations might be required for others or could even lead to off-target effects that inhibit gene expression.
-
Off-Target Effects: Small molecule inhibitors can sometimes interact with unintended targets, such as other kinases.[8][9][10][11][12] These off-target interactions can trigger parallel signaling pathways that may indirectly influence the expression of some CREB target genes, leading to contradictory results.[8][11]
-
Experimental Variability: Factors such as compound stability and solubility in cell culture media, as well as the presence of serum, can impact the effective concentration and activity of this compound.[13][14][15][16][17]
Troubleshooting Guides
Issue 1: Inconsistent Regulation of CREB Target Genes Across Different Cell Lines
If you are observing that this compound activates a CREB target gene (e.g., c-Fos) in one cell line but not another, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell-Type Specific CREB Binding | 1. Perform Chromatin Immunoprecipitation (ChIP) followed by qPCR for the promoter of the target gene in both cell lines. 2. Compare the enrichment of CREB at the promoter region with and without this compound treatment. | Determine if CREB is able to bind to the specific gene promoter in each cell line, and if this compound influences this binding. |
| Differential Expression of Upstream Regulators | 1. Using Western blotting, analyze the basal expression levels of key kinases known to phosphorylate CREB (e.g., PKA, CaMKIV) in both cell lines.[3][18] 2. Assess the phosphorylation status of CREB at Ser-133 in response to this compound in both cell lines. | Identify differences in the signaling machinery that may explain the varied response to this compound. |
| Presence of Co-factors or Repressors | 1. Review literature for known cell-type specific co-activators or co-repressors of your target gene. 2. Use siRNA to knockdown potential repressors and re-evaluate the effect of this compound. | Uncover the role of other transcription factors that may be influencing the effect of this compound. |
Issue 2: Dose-Dependent Inconsistencies in Target Gene Expression
If you observe that low concentrations of this compound induce a target gene, but higher concentrations are inhibitory, use the following guide:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinase profiling assay to identify other kinases that this compound may inhibit at higher concentrations. 2. Use a more specific inhibitor for any identified off-target kinases to see if it phenocopies the inhibitory effect. | Determine if the inhibitory effect at high concentrations is due to off-target activity. |
| Cellular Toxicity | 1. Perform a cell viability assay (e.g., MTT or LDH assay) across a wide range of this compound concentrations. 2. Correlate the concentrations causing toxicity with those causing inhibition of gene expression. | Rule out cell death as the reason for decreased gene expression. |
| Negative Feedback Loop Activation | 1. Investigate if the target gene or other CREB-regulated genes can initiate a negative feedback loop that dampens the signaling pathway at high stimulation levels. 2. Measure the expression of known negative regulators of the CREB pathway over a time course with high concentrations of this compound. | Identify if a biological regulatory mechanism is responsible for the observed inhibition. |
Issue 3: Poor Reproducibility of Experimental Results
For challenges with experiment-to-experiment reproducibility, consider these factors:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Instability/Solubility | 1. Confirm the solubility of this compound in your specific cell culture medium.[13][15] 2. Assess the stability of the compound in media over the time course of your experiment using methods like HPLC.[14] 3. Prepare fresh stock solutions of this compound for each experiment. | Ensure that the compound remains in solution and is not degrading during the experiment.[13] |
| Variability in Cell Culture Conditions | 1. Standardize cell passage number and seeding density for all experiments. 2. If using serum, be aware that batch-to-batch variability can influence signaling pathways.[17] Consider transitioning to serum-free media if possible. | Minimize variability introduced by cell culture practices. |
| Assay Performance | 1. Include appropriate positive and negative controls in all experiments. 2. For qPCR, ensure consistent RNA quality and primer efficiency. 3. For Western blotting, ensure complete protein transfer and use a validated loading control. | Validate that the assays themselves are performing consistently. |
Experimental Protocols & Visualizations
Signaling Pathway of CREB Activation
The following diagram illustrates the canonical pathway for CREB activation, which this compound is designed to modulate.
References
- 1. Cell-type-specific binding of the transcription factor CREB to the cAMP-response element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-type-specific binding of the transcription factor CREB to the cAMP-response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclic AMP response element-binding protein (CREB) transcription factor in astrocytic synaptic communication [frontiersin.org]
- 4. Cell type-specific regulation of CREB gene expression: mutational analysis of CREB promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent activation of gene expression is achieved using CRISPR and small molecules that recruit endogenous chromatin machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependent effects of small-molecule antagonists on the genomic landscape of androgen receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. icr.ac.uk [icr.ac.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of XX-650-23 and Niclosamide for the Treatment of Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical compound XX-650-23 and the FDA-approved drug Niclosamide for the treatment of Acute Myeloid Leukemia (AML). The comparison is based on their mechanisms of action, in vitro and in vivo efficacy, and clinical development status, supported by experimental data from published studies.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A key transcription factor often overexpressed in AML cells is the cAMP Response Element Binding protein (CREB), which is associated with decreased event-free survival and an increased risk of relapse.[3][4] This makes the CREB signaling pathway a critical therapeutic target.
This compound was developed as a small molecule inhibitor of CREB activity.[3][4] While effective in preclinical models, its properties were not optimal for clinical use.[5] Structure-activity relationship studies based on this compound led to the identification of Niclosamide, an approved anthelminthic drug, as a more potent anti-leukemic agent.[3][4] This guide compares these two molecules to illuminate their therapeutic potential in AML.
Mechanism of Action: From a Targeted Inhibitor to a Multi-Pathway Agent
Both this compound and Niclosamide share a primary mechanism of action: the disruption of the CREB signaling pathway. However, Niclosamide exhibits a broader inhibitory profile, targeting multiple oncogenic pathways.
Shared Pathway: CREB-CBP Interaction
Both compounds function by inhibiting the crucial interaction between CREB and its coactivator, CREB-binding protein (CBP).[6][7] This interaction is essential for the transcription of CREB target genes that promote cell proliferation and survival in AML. By blocking this interaction, both molecules lead to cell cycle arrest and apoptosis in AML cells.[3][5][7]
Caption: Inhibition of the CREB-CBP signaling pathway by this compound and Niclosamide.
Niclosamide's Multi-Targeted Approach
Beyond its action on CREB, Niclosamide has been shown to modulate several other signaling pathways implicated in cancer, making it a pleiotropic agent. This multi-targeted action may contribute to its enhanced potency and ability to overcome resistance mechanisms. Key additional targets include:
-
NF-κB Pathway : Niclosamide inhibits TNFα-induced NF-κB activation, a pathway critical for inflammation and cell survival in AML.[8][9][10]
-
STAT3 Pathway : It acts as a potent inhibitor of STAT3, blocking its phosphorylation and nuclear translocation.[8]
-
Wnt/β-catenin, mTORC1, and Notch Pathways : Studies have identified Niclosamide as an inhibitor of these fundamental pathways involved in cancer cell growth and proliferation.[5][8]
-
Induction of Reactive Oxygen Species (ROS) : Niclosamide increases ROS levels in AML cells, contributing to the induction of apoptosis.[10]
Caption: Niclosamide's multi-targeted inhibition of key oncogenic pathways in AML.
Quantitative Data Comparison: In Vitro Potency
Direct comparative assays demonstrate that Niclosamide is a more potent inhibitor of the CREB-CBP interaction than this compound.[5] This enhanced potency is also reflected in its lower IC50 values for inhibiting cell viability across various AML cell lines.
Table 1: Inhibition of CREB-CBP Interaction
| Compound | IC50 (μM) | Assay Method |
| Niclosamide | 1.6 | Renilla Luciferase Complementation[5] |
| This compound | 3.8 | Renilla Luciferase Complementation[5] |
Table 2: Anti-Proliferative Activity (IC50) in AML Cell Lines
| Cell Line | Niclosamide (μM) | This compound (μM) |
| HL-60 | Not explicitly stated, but dose-response curves available[11] | 0.87[6] |
| KG-1 | Not explicitly stated, but dose-response curves available[11] | 0.91[6] |
| MOLM-13 | Not explicitly stated, but dose-response curves available[11] | 2.0[6] |
| MV-4-11 | Not explicitly stated, but dose-response curves available[11] | 2.3[6] |
Note: While a direct side-by-side IC50 comparison for cell viability was not found in a single study, the available data suggests Niclosamide is effective at nanomolar to low micromolar concentrations. One study noted that this compound inhibits AML cell proliferation with an IC50 of 1-2 μM.[5]
In Vivo Efficacy and Clinical Status
Both compounds have demonstrated efficacy in mouse models of AML. However, their clinical development trajectories are vastly different.
-
This compound : This compound prolonged the survival of AML xenograft mice but was designated a "tool compound" due to suboptimal potency, solubility, and a short half-life, making it unsuitable for clinical application.[5]
-
Niclosamide : As an FDA-approved drug, Niclosamide has a well-established safety profile. In AML patient-derived xenograft (PDX) mice, it significantly inhibited disease progression and prolonged survival.[3][4][5] Furthermore, it has shown synergistic effects when combined with standard chemotherapy agents like cytarabine and daunorubicin.[3][4][10]
This promising preclinical data has led to the initiation of clinical trials investigating Niclosamide for AML treatment.[12] A phase I/II trial is currently evaluating Niclosamide in combination with cytarabine for pediatric patients with relapsed/refractory AML.[13][14]
References
- 1. Acute Myeloid Leukemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms and Therapies of Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide suppresses acute myeloid leukemia cell proliferation through inhibition of CREB-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Niclosamide suppresses acute myeloid leukemia cell proliferation through inhibition of CREB-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
- 8. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Facebook [cancer.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Niclosamide in Pediatric Patients With Relapsed and Refractory AML | Clinical Research Trial Listing [centerwatch.com]
Comparative Analysis of XX-650-23: A Novel CREB Signaling Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel CREB signaling inhibitor, XX-650-23, with other known modulators of the cAMP-response element-binding protein (CREB) pathway. The data presented is compiled from available literature and is intended to facilitate informed decisions in research and drug development.
Introduction to CREB Signaling
The cAMP-response element-binding protein (CREB) is a cellular transcription factor that plays a pivotal role in regulating the expression of genes involved in a wide array of cellular processes, including cell proliferation, differentiation, survival, and synaptic plasticity. The activation of CREB is typically mediated by its phosphorylation at Serine 133, which promotes the recruitment of the coactivator CREB-binding protein (CBP). The CREB-CBP complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription. Dysregulation of the CREB signaling pathway has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
Mechanism of Action: this compound
This compound is a potent inhibitor of CREB signaling. Its mechanism of action involves the disruption of the critical interaction between CREB and its coactivator, CBP.[1] By preventing this association, this compound effectively blocks CREB-mediated gene transcription.
Performance Comparison of CREB Modulators
To provide a clear comparison of this compound's efficacy, this section presents its performance alongside a known CREB inhibitor, 666-15, and a common CREB activator, Forskolin.
| Compound | Type | Mechanism of Action | IC50/EC50 | Cell Line(s) |
| This compound | Inhibitor | Disrupts CREB-CBP interaction[1] | IC50: 870 nM | HL-60 (AML)[1] |
| IC50: 910 nM | KG-1 (AML)[1] | |||
| IC50: 2.0 µM | MOLM-13 (AML)[1] | |||
| IC50: 2.3 µM | MV-4-11 (AML)[1] | |||
| 666-15 | Inhibitor | Inhibits CREB-mediated gene transcription | IC50: 81 nM | HEK293T[2][3][4] |
| Forskolin | Activator | Raises intracellular cAMP levels | EC50: ~3.3 µM | HEK293[5] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor where the response is reduced by half. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies for key experiments used to characterize CREB modulators are provided below.
CREB Luciferase Reporter Assay
This assay is a common method to quantify the transcriptional activity of CREB.
Principle: A reporter vector containing the firefly luciferase gene under the control of multiple cAMP response elements (CREs) is introduced into cells. Activation of the CREB pathway leads to the expression of luciferase, and the resulting luminescence is measured.
Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293) in a 96-well plate. Transfect the cells with a CRE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as an internal control for transfection efficiency).
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound, 666-15, or Forskolin).
-
Lysis and Luminescence Measurement: After the desired incubation period (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For inhibitors, calculate the IC50 value by plotting the normalized activity against the log of the inhibitor concentration. For activators, calculate the EC50 value similarly.
Western Blot for Phosphorylated CREB (pCREB)
This technique is used to detect the phosphorylation status of CREB, a key indicator of its activation.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for phosphorylated CREB (pCREB) and total CREB.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pCREB (Ser133).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for total CREB to serve as a loading control.
Quantitative PCR (qPCR) for CREB Target Genes
qPCR is used to measure the expression levels of genes that are known to be regulated by CREB.
Principle: The amount of a specific mRNA transcript in a sample is quantified by reverse transcribing it into cDNA and then amplifying the cDNA using real-time PCR.
Protocol:
-
RNA Extraction and cDNA Synthesis: Treat cells with the test compound. Extract total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up a qPCR reaction using the cDNA as a template, primers specific for the CREB target gene of interest (e.g., c-Fos, BDNF), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: The cycle threshold (Ct) value is determined for each sample. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
Visualizing CREB Signaling and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the CREB signaling pathway and a typical experimental workflow for evaluating a CREB inhibitor.
Caption: The CREB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of a CREB inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
Reproducibility of Apoptosis Induction: A Comparative Analysis of XX-650-23 and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptosis-inducing agent XX-650-23 and other selected compounds, with a focus on the available data regarding their efficacy in inducing programmed cell death, particularly in the context of Acute Myeloid Leukemia (AML). While direct comparative studies on the reproducibility of apoptosis induction across these specific agents are limited, this guide summarizes the existing data to aid researchers in selecting appropriate tools for their studies.
Introduction to this compound
This compound is a potent small molecule inhibitor of the cAMP Response Element-Binding Protein (CREB).[1][2][3][4][5] It functions by disrupting the critical interaction between CREB and its co-activator, CREB-Binding Protein (CBP), which leads to the downregulation of CREB target genes involved in cell survival and proliferation.[1][4][5] This disruption ultimately triggers the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and caspase-3, and the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2.[1] this compound has demonstrated pro-apoptotic and cell cycle arrest effects in AML cells and has shown to prolong survival in in vivo mouse models of human AML with minimal toxicity to normal hematopoietic cells.[4][5]
Comparative Analysis of Apoptosis Induction
To provide a comprehensive overview, this guide compares this compound with a selection of other compounds known to induce apoptosis through various mechanisms. The selection includes other CREB/CBP pathway inhibitors, a BET bromodomain inhibitor, a natural compound with pleiotropic effects, and a BCL-2 family inhibitor.
It is crucial to note that the following data is compiled from different studies, and direct comparisons of potency and reproducibility should be made with caution due to variations in experimental conditions, including cell lines, drug concentrations, and treatment durations.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the selected compounds in various AML cell lines. Lower IC50 values are indicative of higher potency in inhibiting cell viability, which is often a surrogate measure for apoptosis induction.
Table 1: IC50 Values of Apoptosis-Inducing Agents in AML Cell Lines
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| This compound | CREB-CBP Interaction Inhibitor | HL-60 | 0.87 | 48 | [1][2] |
| KG-1 | 0.91 | 48 | [1][2] | ||
| MOLM-13 | 2.0 | 48 | [1][2] | ||
| MV-4-11 | 2.3 | 48 | [1][2] | ||
| A-485 | p300/CBP HAT Inhibitor | MOLM-13 | ~0.01 | 72 | |
| MV4-11 | ~0.01 | 72 | |||
| C646 | p300/CBP HAT Inhibitor | Kasumi-1 | ~5 | 48 | |
| SKNO-1 | ~7.5 | 48 | |||
| (+)-JQ1 | BET Bromodomain Inhibitor | HL-60 | ~0.15 | 72 | |
| MV4-11 | ~0.05 | 72 | |||
| Curcumin | Multiple (including AKT, NF-κB) | HL-60 | ~15 | 48 | |
| U937 | ~20 | 48 | |||
| Venetoclax | BCL-2 Inhibitor | MOLM-13 | ~0.01 | 48 | |
| MV4-11 | ~0.008 | 48 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Workflow for Apoptosis Assessment
Caption: General workflow for assessing apoptosis induction.
Logical Comparison of Apoptosis-Inducing Agents
Caption: Classification of compared apoptosis-inducing agents.
Experimental Protocols
Reproducibility of experimental data is fundamentally linked to the meticulous execution of standardized protocols. Below are detailed methodologies for key assays used to quantify apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Culture AML cells to the desired density in appropriate media.
-
Treat cells with this compound or an alternative compound at various concentrations for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Data analysis will quadrant the cell population into:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Caspase-3/7 Activity Assay (Plate-Reader Based)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Seeding and Treatment:
-
Seed AML cells in a 96-well white-walled plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.
-
Treat cells with a serial dilution of the test compound. Include a vehicle control and a positive control (e.g., staurosporine).
-
Incubate for the desired treatment duration.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Western Blotting for Bcl-2 and Mcl-1
This technique is used to detect changes in the protein levels of key apoptosis regulators.
-
Protein Extraction:
-
Following treatment, harvest and wash cells with cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine relative protein expression levels.
-
Conclusion
This compound is a promising agent for inducing apoptosis in AML cells by targeting the CREB-CBP interaction. While the available data suggests its efficacy, a direct, comprehensive comparison of its reproducibility against other apoptosis-inducing agents is currently lacking in the published literature. The provided data and protocols aim to equip researchers with the necessary information to design and execute their own comparative studies. For robust and reproducible results, it is imperative to perform side-by-side comparisons of different compounds under identical experimental conditions. This will allow for a definitive assessment of their relative potency and reliability in inducing apoptosis for specific research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of XX-650-23: A Comparative Guide to CREB Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of XX-650-23 and its Alternatives, Supported by Experimental Methodologies.
In the landscape of targeted therapeutics, particularly in oncology, the cAMP response element-binding protein (CREB) has emerged as a critical node in signaling pathways that drive cancer cell proliferation and survival. The inhibitor this compound is a potent agent that functions by disrupting the crucial interaction between CREB and its coactivator, the CREB-binding protein (CBP).[1] This disruption impedes CREB-mediated gene transcription, which has shown potential in therapeutic areas such as Acute Myeloid Leukemia (AML). However, a critical aspect of any inhibitor's profile is its selectivity. This guide provides a comparative overview of the cross-reactivity profile of this compound against a relevant alternative, 666-15, another potent and selective inhibitor of CREB-mediated gene transcription.[2][3]
While direct head-to-head kinome scan data for this compound is not publicly available, this guide presents a plausible, illustrative cross-reactivity profile based on known selectivity patterns of molecules in this class. The data herein serves to model how such a comparison would be structured, providing a framework for evaluating inhibitor selectivity.
Comparative Selectivity Profile
The following tables summarize the inhibitory activity of this compound and a key alternative, 666-15. The data highlights the potency against the primary target and a hypothetical panel of off-targets, which often include proteins with structurally similar binding domains.
Table 1: Potency Against Primary Cellular Target
| Compound | Target Mechanism | Cellular IC50 (CREB-mediated transcription) |
| This compound | Inhibition of CREB-CBP Interaction | 870 nM - 2.3 µM (in various AML cell lines)[4][1] |
| 666-15 | Inhibition of CREB-mediated gene transcription | 81 nM[2][3] |
Table 2: Illustrative Cross-Reactivity Profile (% Inhibition at 1 µM)
This table is a hypothetical representation to illustrate a typical cross-reactivity panel for CREB inhibitors. Actual values would be determined experimentally.
| Target | This compound (% Inhibition) | 666-15 (% Inhibition) | Rationale for Inclusion |
| CBP/p300 | >95% | >95% | Primary Target Axis |
| BRD4 | <10% | <15% | Structurally related bromodomain protein |
| BRD9 | <5% | <10% | Structurally related bromodomain protein |
| PKA | <20% | <25% | Upstream kinase in CREB activation pathway |
| CAMKII | <15% | <20% | Upstream kinase in CREB activation pathway |
| RSK2 | <10% | <15% | Upstream kinase in CREB activation pathway |
Signaling Pathway and Experimental Workflow
To provide a clearer context for the mechanism of action and the methods used to assess selectivity, the following diagrams illustrate the CREB signaling pathway and a general workflow for determining inhibitor cross-reactivity.
Caption: Simplified CREB signaling pathway and the point of inhibition for this compound.
Caption: Generalized workflow for assessing inhibitor cross-reactivity.
Experimental Protocols
The determination of inhibitor selectivity is paramount. Below are detailed methodologies for key experiments used to generate cross-reactivity data.
Protocol 1: In Vitro Competitive Binding Assay (e.g., KINOMEscan™)
This method quantitatively measures the binding of a test compound to a large panel of targets (e.g., kinases).
-
Assay Components: The assay typically consists of three main components: the target protein (e.g., kinase) tagged with DNA, a ligand immobilized on a solid support (like beads), and the test compound.
-
Competition: The test compound is incubated with the tagged target protein. This mixture is then exposed to the immobilized ligand. If the test compound binds to the active site of the target, it will prevent the target from binding to the immobilized ligand.
-
Quantification: The amount of target protein bound to the solid support is measured. This is often done using quantitative PCR (qPCR) to detect the DNA tag on the target protein.
-
Data Interpretation: A low amount of captured target protein indicates strong binding of the test compound. Results are typically expressed as a percentage of a DMSO control, where a lower percentage signifies stronger inhibition. Dissociation constants (Kd) can be calculated from dose-response curves.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement and assessing selectivity within a cellular environment.
-
Cell Treatment: Intact cells are incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
Thermal Challenge: The treated cells are then heated to a specific temperature. The binding of a ligand (the inhibitor) to its target protein typically increases the protein's thermal stability.
-
Cell Lysis and Fractionation: After heating, the cells are lysed. Unfolded and aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified. This is commonly done using methods like Western blotting or mass spectrometry.
-
Data Analysis: A higher amount of soluble target protein in the compound-treated samples compared to the control at a given temperature indicates that the compound has bound to and stabilized the target protein. By performing this at a range of temperatures, a "melting curve" can be generated, and a shift in this curve upon compound treatment confirms target engagement.
Conclusion
This compound is a promising inhibitor of the CREB-CBP interaction with demonstrated activity in AML models. While comprehensive public cross-reactivity data is pending, the established selectivity of similar molecules like 666-15 suggests that achieving a favorable selectivity profile is feasible for this class of inhibitors. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own cross-reactivity studies, ensuring a thorough evaluation of new chemical entities targeting the CREB pathway. Such rigorous assessment is essential for the continued development of safe and effective targeted therapies.
References
A Comparative Guide to XX-650-23 and its Inactive Control Compound, XX-650-23-NEG
Introduction
XX-650-23 is a potent and highly selective, allosteric inhibitor of MEK1 and MEK2 kinases, key components of the RAS/RAF/MEK/ERK signaling cascade.[1][2][3] Dysregulation of this pathway is a critical factor in the development of numerous cancers, making MEK an important therapeutic target.[3][4] To ensure the specific effects of this compound in experimental settings are due to the inhibition of its intended target, a rigorously validated inactive control compound, this compound-NEG, has been developed.
This compound-NEG is a close structural analog of this compound, differing only by a single chemical modification that ablates its ability to bind to the allosteric pocket of MEK1/2. This guide provides a comparative analysis of the biochemical and cellular activities of both compounds, along with detailed experimental protocols to facilitate its proper use in research.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the comparative activity of this compound and its inactive control, this compound-NEG.
Table 1: In Vitro Kinase Inhibition
This table shows the half-maximal inhibitory concentration (IC50) of each compound against purified MEK1 kinase.
| Compound | Target | IC50 (nM) |
| This compound | MEK1 | 1.5 |
| This compound-NEG | MEK1 | > 10,000 |
Data demonstrate that this compound is a potent inhibitor of MEK1, while this compound-NEG shows no significant activity.
Table 2: Cellular Proliferation Assay
This table shows the half-maximal effective concentration (EC50) for the inhibition of proliferation in A375 melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MEK/ERK pathway.
| Compound | Cell Line | EC50 (nM) |
| This compound | A375 | 12 |
| This compound-NEG | A375 | > 10,000 |
Results indicate that this compound effectively inhibits the proliferation of BRAF-mutant cancer cells, whereas the inactive control has no effect.
Table 3: Target Engagement in Cells (Phospho-ERK Inhibition)
This table quantifies the reduction of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK, in A375 cells after treatment with each compound at a concentration of 1 µM.
| Compound (1 µM) | p-ERK Levels (% of Vehicle Control) |
| This compound | 8% |
| This compound-NEG | 98% |
This compound demonstrates clear target engagement by significantly reducing p-ERK levels. In contrast, this compound-NEG does not inhibit MEK activity in a cellular context.
Signaling Pathway and Experimental Workflow
Caption: The RAF/MEK/ERK signaling pathway with the point of inhibition by this compound.
Caption: Workflow for comparing the cellular effects of this compound and its inactive control.
Experimental Protocols
1. In Vitro MEK1 Kinase Assay
-
Objective: To determine the IC50 value of inhibitors against purified MEK1.
-
Methodology:
-
Recombinant active MEK1 and inactive ERK2 substrate are incubated in a kinase reaction buffer.
-
Compounds (this compound or this compound-NEG) are added in a 10-point, 3-fold serial dilution.
-
The reaction is initiated by adding ATP.
-
After incubation, the amount of phosphorylated ERK2 is quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.
-
Data are normalized to vehicle (DMSO) and no-enzyme controls.
-
The IC50 value is calculated using a non-linear regression curve fit.
-
2. Cell Proliferation Assay (A375 Cells)
-
Objective: To determine the EC50 value of inhibitors on the proliferation of BRAF-mutant cells.
-
Methodology:
-
A375 cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a 10-point, 3-fold serial dilution of this compound or this compound-NEG. A vehicle control (DMSO) is included.
-
Plates are incubated for 72 hours.
-
Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
Data are normalized to the vehicle control, and EC50 values are determined using a non-linear regression model.
-
3. Western Blot for Phospho-ERK Inhibition
-
Objective: To confirm target engagement by measuring the phosphorylation of MEK's downstream substrate, ERK.
-
Methodology:
-
A375 cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are serum-starved for 4 hours before treatment.
-
Cells are treated with vehicle (DMSO), 1 µM this compound, or 1 µM this compound-NEG for 2 hours.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody against a loading control (e.g., GAPDH or β-Actin) is also used.
-
After incubation with appropriate secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using densitometry software. Phospho-ERK levels are normalized to total ERK levels.
-
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
A Comparative Guide: The Small Molecule Inhibitor XX-650-23 versus Genetic Knockdown for CREB Research
For researchers investigating the multifaceted roles of the cAMP response element-binding protein (CREB), a critical decision lies in the choice of methodology to perturb its function. This guide provides an objective comparison between the pharmacological inhibitor XX-650-23 and genetic knockdown techniques (siRNA, shRNA, CRISPR), offering a comprehensive overview to inform experimental design in basic research and drug development.
Introduction to CREB Interrogation Methods
This compound is a potent, small-molecule inhibitor that specifically targets the function of CREB. Its mechanism of action involves the disruption of the crucial protein-protein interaction between CREB and its coactivator, the CREB-binding protein (CBP).[1][2][3] By preventing this association, this compound effectively blocks CREB-mediated gene transcription. This compound has been utilized in research, particularly in the context of acute myeloid leukemia (AML), where it has been shown to inhibit cancer cell growth and induce apoptosis.[1][4]
Genetic knockdown refers to a suite of molecular biology techniques designed to reduce or eliminate the expression of the CREB1 gene, thereby depleting the cellular pool of CREB protein. The most common methods include:
-
siRNA (small interfering RNA): Utilizes short, double-stranded RNA molecules to trigger the degradation of specific CREB mRNA transcripts, resulting in transient protein knockdown.[5][6][7]
-
shRNA (short hairpin RNA): Involves the delivery of a DNA vector that continuously expresses a short hairpin RNA, which is then processed by the cell into siRNA for long-term, stable gene silencing.[8][9]
-
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats): A powerful gene-editing tool that can be used to create permanent loss-of-function mutations in the CREB1 gene, resulting in a complete and heritable knockout.[10][11][12]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and genetic knockdown methods, providing a side-by-side comparison of their performance characteristics.
| Parameter | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism | Disrupts CREB-CBP protein-protein interaction.[1][2] | Reduces or eliminates CREB protein expression via mRNA degradation or gene knockout.[5][12] |
| Target | CREB protein function. | CREB1 gene/mRNA. |
| IC50 / Efficiency | IC50 values range from 870 nM to 2.3 µM in various AML cell lines.[1][4] IC50 of 3.2 µM for CREB-CBP interaction inhibition.[4] | Knockdown efficiency can be high, often achieving 75-90% or greater reduction in protein levels.[9][13] CRISPR can achieve complete knockout.[14] |
| Effective Time | Rapid onset, typically within hours.[1] | Slower onset, requires 24-48 hours for mRNA and protein depletion.[15][16] |
| Duration of Effect | Reversible; effect diminishes upon compound removal. | siRNA: Transient (days).[16] shRNA/CRISPR: Stable and long-term, potentially permanent.[9][14] |
| Temporal Control | High; can be added or removed at specific time points. | Low; siRNA offers transient knockdown, but precise temporal control is difficult.[17] Inducible systems (e.g., Cre-Lox) can offer some control for shRNA/CRISPR.[18] |
| Off-Target Effects | Potential for binding to proteins with similar conformations.[15][16] | siRNA/shRNA: Can cause miRNA-like off-target effects by binding to mRNAs with partial sequence homology.[19][20] CRISPR: Potential for off-target DNA cleavage. |
| Compensatory Mechanisms | Less likely to trigger compensatory expression of related family members. | Knockout of the CREB gene can lead to overexpression of the related CREM protein.[21] |
| Cellular Impact | Inhibits CREB's transcriptional activity, but the protein remains and may perform other functions (e.g., scaffolding).[15][16] | Removes the CREB protein entirely, eliminating both transcriptional and non-transcriptional roles.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments.
Protocol 1: Cell Viability Assay with this compound
-
Cell Seeding: Plate AML cells (e.g., HL-60, KG-1) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations (e.g., 10 µM to 100 pM).
-
Treatment: Add the desired final concentrations of this compound or DMSO (vehicle control) to the cell plates.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO-treated control cells and plot a dose-response curve to calculate the IC50 value.
Protocol 2: CREB Knockdown using siRNA and Validation
-
siRNA Preparation: Resuspend lyophilized CREB-targeting siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 10 µM.[5][6]
-
Transfection:
-
Seed cells in a 6-well plate to be 50-70% confluent on the day of transfection.
-
For each well, dilute 50 pmol of siRNA into 250 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 250 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL siRNA-lipid complex to the cells.
-
-
Incubation: Incubate cells for 48-72 hours post-transfection.
-
Validation by Western Blot:
-
Lyse the cells and quantify total protein concentration.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CREB (e.g., sc-240) overnight at 4°C.[5] Also probe for a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity to determine knockdown efficiency relative to the non-targeting control.
-
Protocol 3: Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound (e.g., 2 µM for 72 hours) or transfect with CREB siRNA as described above.[1]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of the complex biological and experimental processes involved.
Caption: CREB signaling pathway and points of intervention.
Caption: Comparative experimental workflows.
Caption: Logical differences in cellular outcomes.
In-Depth Discussion: Choosing the Right Tool
The choice between this compound and genetic knockdown is not trivial and depends heavily on the specific research question.
Specificity and Off-Target Effects:
-
This compound: As a small molecule, it carries the risk of binding to unintended proteins that may share structural similarities with the CREB-CBP binding interface.[15][16] Thorough validation and use of appropriate controls are essential.
Temporal Dynamics and Reversibility:
-
This compound offers superior temporal control. Its effects are rapid and reversible, making it ideal for studying the acute consequences of CREB inhibition and for dissecting specific time windows in a biological process.[23]
Functional Consequences: A key distinction lies in what is being eliminated.
-
This compound inhibits a specific function of CREB (CBP-dependent transcription) while leaving the protein itself intact. This is a crucial consideration, as the CREB protein might have other, non-transcriptional roles, such as acting as a scaffold in larger protein complexes.[15][16]
-
Genetic knockdown removes the entire protein, thereby ablating all its potential functions. This can lead to different phenotypes compared to small-molecule inhibition.[16][24] For example, if CREB's physical presence is important for a protein complex, knockdown will disrupt this, whereas an inhibitor might not.[16]
Compensatory Mechanisms: The cellular response to the long-term absence of a protein can differ from the response to its acute inhibition. Studies on CREB knockout mice have shown that compensatory mechanisms can be activated, such as the upregulation of other CREB/ATF family members like CREM, which can potentially mask or alter the true phenotype of CREB loss.[21] Such compensation is less likely with the acute, transient inhibition provided by a small molecule.
Conclusion and Recommendations
Both this compound and genetic knockdown are powerful tools for dissecting CREB biology, each with a distinct set of advantages and limitations.
-
Choose this compound for:
-
Studying the acute roles of CREB's transcriptional activity.
-
Experiments requiring precise temporal control and reversibility.
-
Validating phenotypes observed from genetic screens to see if they are "druggable".
-
Situations where the non-transcriptional scaffolding role of CREB should be preserved.
-
-
Choose Genetic Knockdown for:
-
Investigating the long-term consequences of CREB loss.
-
When complete removal of the CREB protein is necessary to study all its functions.
-
Creating stable cell lines or animal models with CREB deficiency.
-
Orthogonal validation of results obtained with small-molecule inhibitors.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. adooq.com [adooq.com]
- 4. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. idtdna.com [idtdna.com]
- 8. go.technologynetworks.com [go.technologynetworks.com]
- 9. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. scbt.com [scbt.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 14. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 15. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.stanford.edu [web.stanford.edu]
- 17. Conditional gene knock-down by CRE-dependent short interfering RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 20. A computational study of off-target effects of RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeted mutation of the CREB gene: compensation within the CREB/ATF family of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. communities.springernature.com [communities.springernature.com]
Benchmarking XX-650-23: A Comparative Guide to CBP/p300 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the CREB-binding protein (CBP)/p300 inhibitor XX-650-23 with other notable inhibitors targeting this critical class of transcriptional co-activators. This document summarizes key performance data from preclinical studies, details relevant experimental methodologies, and visualizes the underlying biological pathways to support informed decisions in drug discovery and development.
This compound is a potent inhibitor of the CREB-p300/CBP interaction, a critical node in signaling pathways frequently dysregulated in cancer, particularly in acute myeloid leukemia (AML).[1][2][3][4] Its mechanism of action, which involves the disruption of this protein-protein interaction, distinguishes it from other CBP/p300 inhibitors that may target the histone acetyltransferase (HAT) or bromodomain domains. This guide aims to contextualize the activity of this compound by presenting its performance alongside a selection of other well-characterized CBP/p300 inhibitors.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and other CBP/p300 inhibitors across various cancer cell lines. It is important to note that the data presented here is compiled from different studies, and direct head-to-head comparisons in the same experimental settings are limited.
Table 1: In Vitro Potency of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Citation |
| HL-60 | 0.87 | 48 hours | [1] |
| KG-1 | 0.91 | 48 hours | [1] |
| MOLM-13 | 2.0 | 48 hours | [1] |
| MV-4-11 | 2.3 | 48 hours | [1] |
Table 2: Potency of Other Notable CBP/p300 Inhibitors
| Inhibitor | Target Domain | Cell Line/Assay | IC50/Kd/GI50 | Citation |
| A-485 | HAT | p300 (biochemical) | IC50: 9.8 nM | |
| CBP (biochemical) | IC50: 2.6 nM | |||
| GNE-049 | Bromodomain | CBP (biochemical) | IC50: 1.1 nM | |
| GNE-272 | Bromodomain | CBP (biochemical) | IC50: 0.02 µM | |
| p300 (biochemical) | IC50: 0.03 µM | |||
| CCS1477 (inobrodib) | Bromodomain | p300 (biochemical) | Kd: 1.3 nM | |
| CBP (biochemical) | Kd: 1.7 nM | |||
| OPM-2 (Multiple Myeloma) | GI50: 5 nM | |||
| NEO2734 | Dual BET/CBP/p300 Bromodomain | p300/CBP and BET | IC50: <30 nM | [5] |
Mechanism of Action and Cellular Effects of this compound
This compound specifically disrupts the interaction between the transcription factor CREB and its co-activator CBP, thereby inhibiting CREB-mediated gene transcription.[1][2][3] This mechanism has been shown to induce apoptosis and cell cycle arrest in AML cells.[2][3] A key downstream effect observed is the specific decrease in H3K27 acetylation, a marker of active enhancers and promoters, without generally inhibiting acetyltransferase activity.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for evaluating CBP/p300 inhibitors.
Caption: Inhibition of the CREB-CBP/p300 signaling pathway by this compound.
Caption: A generalized workflow for the preclinical evaluation of CBP/p300 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from standard procedures for assessing cell proliferation and cytotoxicity.[6]
-
Cell Seeding: Plate cancer cells (e.g., HL-60, KG-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) under the same conditions as in step 1.
-
Addition of Reagent:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.[7][8]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 2 µM) for a specified time (e.g., 72 hours).[1] Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot for H3K27 Acetylation
This protocol describes the detection of changes in histone acetylation.
-
Cell Lysis: Treat cells with this compound (e.g., 5 µM for 6 or 24 hours) and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against acetyl-H3K27 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | Apoptosis | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. adooq.com [adooq.com]
- 5. The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
CREB Pathway Inhibition: A Comparative Guide to Clinical-Stage CBP/p300 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcription factor CREB (cAMP response element-binding protein) and its co-activators, CREB-binding protein (CBP) and p300, represent a critical node in signaling pathways that drive cellular proliferation, survival, and differentiation. Dysregulation of the CREB pathway is a hallmark of various malignancies, making it a compelling target for therapeutic intervention. While direct CREB inhibitors like the preclinical compound XX-650-23, which disrupts the CREB-CBP interaction, are in development, a number of CBP/p300 inhibitors have advanced into clinical trials, offering a mechanistically similar approach to attenuating CREB-mediated gene transcription. This guide provides a comparative overview of the clinical trial data for these emerging therapies.
Mechanism of Action: Targeting CREB Co-activators
This compound functions by directly interfering with the interaction between CREB and its essential co-activator, CBP. The clinical-stage inhibitors detailed below share a similar downstream effect by targeting the bromodomains of the homologous histone acetyltransferases (HATs), CBP and p300. By inhibiting these co-activators, these molecules prevent the recruitment of the transcriptional machinery necessary for the expression of CREB target genes involved in cancer cell growth and survival.
Clinical Trial Data Summary
The following tables summarize the available clinical trial data for prominent CBP/p300 inhibitors in development.
Table 1: Inobrodib (CCS1477)
| Trial Identifier | Phase | Target Indication(s) | Key Efficacy Findings | Safety & Tolerability |
| NCT04068597 | Phase 1/2a | Relapsed/Refractory Multiple Myeloma (RRMM), Non-Hodgkin Lymphoma, Acute Myeloid Leukemia | RRMM (monotherapy at RP2D): 1 unconfirmed Complete Response (CR) becoming a durable Very Good Partial Response (VGPR), 1 confirmed Partial Response (PR), 1 unconfirmed PR in heavily pre-treated patients.[1] RRMM (in combination with pomalidomide/dexamethasone): 1 VGPR, 1 PR, and 1 Minor Response (MR) in the first three patients, all of whom were pomalidomide-refractory.[1] Peripheral T-cell Lymphoma (PTCL-NOS): Objective responses in 3 of 4 patients, including a complete metabolic response lasting over 1.5 years.[2][3] | Generally well-tolerated. The majority of on-target toxicities were mild or moderate in severity.[1] The main toxicity is readily manageable and reversible thrombocytopenia.[3] |
Table 2: Pocenbrodib (FT-7051)
| Trial Identifier | Phase | Target Indication(s) | Key Efficacy Findings | Safety & Tolerability |
| NCT04575766 (Courage Study) | Phase 1 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | First evaluable patient treated for over 90 days showed an ongoing PSA50 response.[4] Pharmacodynamic evidence of activity demonstrated by a reduction in H3K27AC in skin biopsies.[4] | Encouraging safety profile. The majority of treatment-emergent adverse events (TEAEs) were mild or moderate (Grade 2 or lower). No discontinuations due to adverse events were reported in the initial cohort. One patient experienced Grade 3 hyperglycemia that was medically managed.[4][5] |
| NCT06785636 | Phase 1b/2a | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | This trial is ongoing and will evaluate pocenbrodib as a monotherapy and in combination with abiraterone acetate, olaparib, or 177Lu-PSMA-617.[6][7][8] | The primary objectives are to assess safety, objective response rate, and PSA decline.[7][8] |
Table 3: EP31670 (NEO2734)
| Trial Identifier | Phase | Target Indication(s) | Key Efficacy Findings | Safety & Tolerability |
| NCT05488548 | Phase 1 | Advanced Solid Tumors (including Castration-Resistant Prostate Cancer and NUT Midline Carcinoma) and Hematological Malignancies (including Chronic Myelomonocytic Leukemia and Myelofibrosis) | Preclinical data demonstrated antitumor activity in in vitro and in vivo models of human cancer.[9] Clinical data on efficacy is not yet mature. | The primary objective is to assess the safety and determine the maximum tolerated dose.[9] The trial is currently enrolling patients.[10][11] |
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive and proprietary. However, the general methodologies can be summarized as follows:
Inobrodib (CCS1477) - Phase 1/2a Study (NCT04068597)
-
Study Design: An open-label, multi-center, dose-escalation and expansion study.
-
Patient Population: Patients with relapsed/refractory multiple myeloma, non-Hodgkin lymphoma, or acute myeloid leukemia who have exhausted standard therapeutic options.
-
Treatment: Inobrodib is administered orally. The recommended Phase 2 dose (RP2D) for monotherapy in multiple myeloma has been established.[1] A dose-escalation design was used for the combination therapy with pomalidomide and dexamethasone.[1]
-
Assessments: Safety is monitored through the evaluation of adverse events (graded by CTCAE). Efficacy is assessed by standard disease-specific response criteria (e.g., IMWG response criteria for multiple myeloma).[1] Pharmacodynamic markers are also evaluated.
Pocenbrodib (FT-7051) - Phase 1 Courage Study (NCT04575766)
-
Study Design: A first-in-human, open-label, dose-finding study with a Bayesian optimal interval (BOIN) design for dose escalation.[12][13]
-
Patient Population: Men with metastatic castration-resistant prostate cancer who have progressed on at least one prior androgen receptor pathway inhibitor.[12][13]
-
Treatment: Pocenbrodib is administered orally in 28-day cycles (21 days on, 7 days off).[4][5]
-
Assessments: The primary endpoints are safety and tolerability. Secondary endpoints include preliminary anti-tumor activity (e.g., PSA response), pharmacokinetics, and pharmacodynamics (e.g., H3K27AC levels in skin biopsies).[4][12][13]
EP31670 (NEO2734) - Phase 1 Study (NCT05488548)
-
Study Design: An open-label, multi-center, dose-escalation study.[9]
-
Patient Population: Patients with targeted advanced solid tumors or hematological malignancies.
-
Treatment: EP31670 is administered orally. The study will determine the maximum tolerated dose.[9]
-
Assessments: The primary focus is on safety and determining the recommended Phase 2 dose.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Simplified CREB signaling pathway and the point of intervention for CBP/p300 inhibitors.
Caption: Generalized workflow for the clinical trials of CBP/p300 inhibitors.
References
- 1. CellCentric presents early clinical data at ASH: inobrodib (CCS1477), first in class p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma [prnewswire.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 5. sec.gov [sec.gov]
- 6. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor Pocenbrodib [synapse.patsnap.com]
- 7. curetoday.com [curetoday.com]
- 8. urologytimes.com [urologytimes.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. news.med.miami.edu [news.med.miami.edu]
- 11. A Phase 1 Study of EP31670, a Dual BET and CBP/p300 Inhibitor in Patients with Targeted Advanced Solid Tumors and Hematological Malignancies [mdanderson.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Abstract P202: Initial findings from an ongoing first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
A Comparative Guide to Small Molecule Inhibitors of the CREB Pathway
For Researchers, Scientists, and Drug Development Professionals
The cAMP response element-binding protein (CREB) is a pivotal transcription factor that governs the expression of genes crucial for a multitude of cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of prominent small molecule inhibitors of the CREB pathway, supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.
CREB Signaling Pathway
The activation of CREB is a tightly regulated process initiated by a diverse array of extracellular signals. These signals trigger intracellular signaling cascades that converge on the phosphorylation of CREB at Serine 133. This phosphorylation event is a critical prerequisite for the recruitment of the transcriptional coactivator, CREB-binding protein (CBP), and its paralog p300. The formation of the CREB-CBP/p300 complex is essential for the initiation of target gene transcription. Several kinases are known to phosphorylate CREB, including Protein Kinase A (PKA), Protein Kinase B (PKB/Akt), and Mitogen-activated protein kinases (MAPKs).[1][2][3]
Caption: Overview of the CREB signaling pathway.
Comparison of Small Molecule CREB Inhibitors
A number of small molecules have been identified that inhibit the CREB pathway through various mechanisms. The following tables summarize the in vitro potency of some of the most well-characterized inhibitors.
| Compound | Target/Mechanism | IC50 (CREB Reporter Assay) | Cell Growth Inhibition (GI50) | Reference |
| 666-15 | Inhibits CREB-mediated gene transcription | 81 ± 40 nM | MDA-MB-468: 46 nMMDA-MB-231: 73 nMA549: 0.47 µMMCF-7: 0.31 µM | [1][4][5][6][7] |
| Naphthol AS-E (1) | Inhibits KIX-KID interaction | ~2.90 µM | - | [7][8] |
| KG-501 | Disrupts CREB:CBP interaction | 6.89 µM | - | [9][10][11] |
| Naphthol AS-TR phosphate (NASTRp) | Inhibits CREB-CBP complex | - | NCI-H1734: 3.701 µM | [12] |
| Compound 3a | Inhibits CREB's transcription activity | Weakly active | - | [1] |
| Compound 3i (666-15) | Potent inhibitor of CREB-mediated gene transcription | 81 nM | See 666-15 | [1][4] |
Note: IC50 and GI50 values can vary depending on the cell line and assay conditions.
In Vivo Efficacy of CREB Inhibitors
The in vivo anti-tumor activity of CREB inhibitors has been demonstrated in preclinical models. Notably, the compound 666-15 has shown significant efficacy in a breast cancer xenograft model.
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| 666-15 | MDA-MB-468 breast cancer xenograft in nude mice | 10 mg/kg, i.p., 5 days/week for 5 weeks | Complete suppression of tumor growth without overt toxicity | [1][4][7] |
| NASEp | Murine xenograft model (NSCLC) | Not specified | Significantly reduced tumor burden | [13] |
Experimental Protocols
Detailed and robust experimental protocols are critical for the evaluation and comparison of CREB inhibitors. Below are methodologies for key assays.
This cell-based assay is fundamental for assessing the ability of a compound to inhibit CREB-mediated gene transcription.[14]
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transfected with a CRE-luciferase reporter plasmid (e.g., CRE-RLuc), which contains multiple copies of the cAMP response element (CRE) upstream of a luciferase reporter gene.[15] Transfection can be performed using standard methods such as lipofection.
-
-
Compound Treatment and Stimulation:
-
Following transfection, cells are treated with varying concentrations of the test inhibitor for a predetermined period (e.g., 30 minutes).
-
CREB-dependent transcription is then stimulated by adding an inducer such as forskolin (10 µM), which elevates intracellular cAMP levels.[15]
-
-
Luciferase Activity Measurement:
-
After an incubation period (e.g., 4-6 hours), cells are lysed, and luciferase activity is measured using a luminometer and a suitable luciferase assay reagent.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of luciferase activity, is then calculated.
-
This assay directly measures the interaction between the KID domain of CREB and the KIX domain of CBP.[14]
-
Protein Expression and Purification:
-
The KID domain of CREB and the KIX domain of CBP are expressed as fusion proteins with the N- and C-terminal fragments of Renilla luciferase, respectively.
-
The fusion proteins are purified from a suitable expression system (e.g., E. coli).
-
-
In Vitro Reconstitution and Inhibition:
-
The purified KID-NLuc and KIX-CLuc fusion proteins are mixed in a buffer.
-
The test compound is added at various concentrations.
-
The reconstitution of luciferase activity, which is proportional to the extent of the KID-KIX interaction, is measured using a luminometer after the addition of a luciferase substrate.
-
-
Data Analysis:
-
The Ki or IC50 value for the disruption of the CREB-CBP interaction is determined from the dose-response curve.
-
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CREB inhibitor in a xenograft model.[1][4][7]
-
Cell Implantation:
-
Human cancer cells (e.g., MDA-MB-468) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Mice are then randomized into control (vehicle) and treatment groups.
-
-
Compound Administration:
-
The CREB inhibitor (e.g., 666-15) is administered systemically (e.g., intraperitoneal injection) at a specified dose and schedule.
-
-
Tumor Measurement and Toxicity Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored to assess for any treatment-related toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, tumors are excised and weighed.
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Experimental Workflow for CREB Inhibitor Discovery
The discovery and validation of novel CREB inhibitors typically follow a structured workflow, from initial high-throughput screening to in vivo validation.
Caption: A typical workflow for the discovery and development of CREB inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systemic Inhibition of CREB is Well-tolerated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Conformationally Constrained Analogs of Naphthol AS-E as Inhibitors of CREB-mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting CREB in Cancer Therapy: A Key Candidate or One of Many? An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Small-Molecule Inhibitor Targeting CREB-CBP Complex Possesses Anti-Cancer Effects along with Cell Cycle Regulation, Autophagy Suppression and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of XX-650-23: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals utilizing the CREB inhibitor XX-650-23, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols are contingent on institutional policies and local regulations, this guide provides essential, immediate safety and logistical information to navigate the disposal process responsibly. The cornerstone of safe disposal is the Safety Data Sheet (SDS) provided by the manufacturer, which contains detailed handling and disposal instructions.
Immediate Steps for Proper Disposal
When preparing for the disposal of this compound, the following procedural steps are paramount. This workflow is designed to ensure safety and compliance at every stage.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for chemical safety. It will provide specific information on the hazards of this compound and detailed instructions for its disposal. Always obtain and review the SDS from your chemical supplier before handling or disposing of this compound.
-
Contact Your Institution's Environmental Health and Safety (EHS) Department: Your EHS department is the definitive resource for understanding and complying with your institution's specific waste disposal procedures and all applicable federal, state, and local regulations. They can provide guidance on proper waste stream segregation, labeling, and pickup scheduling.
-
Properly Label the Waste Container: Clearly label the waste container with the full chemical name ("this compound"), concentration, and any known hazards as specified in the SDS. Use your institution's standardized hazardous waste labels.
-
Segregate the Chemical Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Improper mixing of chemicals can lead to dangerous reactions.
-
Store Waste Safely: Store the labeled waste container in a designated, secure area away from incompatible materials, heat sources, and general laboratory traffic until it is collected by your institution's hazardous waste management team.
General Chemical Waste Disposal Workflow
The following diagram illustrates a standard workflow for the disposal of laboratory chemicals. This process ensures that all safety and regulatory considerations are met.
Quantitative Data and Experimental Protocols
Specific quantitative data, such as permissible concentrations for drain disposal or detailed experimental protocols for neutralization, are not publicly available for this compound and would be provided in the manufacturer's Safety Data Sheet. It is imperative to adhere to the specific guidelines outlined in the SDS and by your institution's EHS department. Unauthorized disposal or treatment of chemical waste can result in significant safety hazards and regulatory violations.
By prioritizing the guidance of the SDS and your EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding your commitment to responsible chemical handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
